Technical Documentation Center

3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde
  • CAS: 514800-96-5

Core Science & Biosynthesis

Foundational

3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde CAS number 514800-96-5

CAS Number: 514800-96-5 Document Type: Technical Reference & Synthesis Guide Version: 2.0 (2025 Revision)[1] Executive Summary: The "Orthogonal" Scaffold In modern medicinal chemistry, 3-[(4-bromo-1H-pyrazol-1-yl)methyl]...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 514800-96-5 Document Type: Technical Reference & Synthesis Guide Version: 2.0 (2025 Revision)[1]

Executive Summary: The "Orthogonal" Scaffold

In modern medicinal chemistry, 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde (CAS 514800-96-5) represents a high-value "lynchpin" intermediate.[1] Its structural utility lies in its orthogonal reactivity : it possesses two distinct chemical handles—an electrophilic aldehyde and a nucleophilic-susceptible aryl bromide—separated by a rigid benzyl-pyrazole spacer.[1]

This specific architecture makes it a privileged scaffold for:

  • Kinase Inhibitors: The pyrazole moiety mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinase enzymes.[1]

  • Hemoglobin Modulators: The benzaldehyde core is critical for forming reversible Schiff bases with the N-terminal valine of hemoglobin chains (a mechanism validated by drugs like Voxelotor for Sickle Cell Disease).[1]

  • Fragment-Based Drug Discovery (FBDD): It allows for the rapid generation of diverse libraries via parallel synthesis (Suzuki coupling at the bromine; reductive amination at the aldehyde).[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde
Molecular Formula C₁₂H₁₁BrN₂O₂
Molecular Weight 295.13 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; slightly soluble in MeOH; insoluble in water.[1][2]
pKa (Calculated) Pyrazole N: ~2.5 (weakly basic); Aldehyde: Non-ionizable in physiological range.[1]
Key Functionalities Aryl Aldehyde (Electrophile), Heteroaryl Bromide (Cross-coupling partner), Methoxy (H-bond acceptor).[1]

Synthesis Strategy & Protocol

The most robust synthesis of CAS 514800-96-5 involves a convergent


 nucleophilic substitution.[1] This route minimizes side reactions and avoids the need for protecting groups on the aldehyde.[1][3]
Synthesis Workflow Diagram

SynthesisWorkflow SM1 3-(Chloromethyl)-4- methoxybenzaldehyde Reagents K2CO3 / DMF 60°C, 4-6h SM1->Reagents SM2 4-Bromo-1H-pyrazole SM2->Reagents Intermediate Transition State (SN2 Attack) Reagents->Intermediate Product CAS 514800-96-5 (Target Scaffold) Intermediate->Product Workup & Crystallization

Figure 1: Convergent synthesis via N-alkylation of the pyrazole core.

Detailed Experimental Protocol

Objective: Preparation of 10g of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde.

Reagents:

  • 3-(Chloromethyl)-4-methoxybenzaldehyde (1.0 eq, 10.0 g) [Note: The chloromethyl derivative is more stable than the bromomethyl analog].[1]

  • 4-Bromo-1H-pyrazole (1.05 eq, 8.3 g).[1]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq, 14.9 g).[1]
    
  • N,N-Dimethylformamide (DMF), anhydrous (100 mL).[1]

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-bromo-1H-pyrazole (8.3 g) in DMF (100 mL).

  • Deprotonation: Add

    
      (14.9 g) in a single portion. Stir the suspension at room temperature for 15 minutes to ensure deprotonation of the pyrazole NH.
    
  • Addition: Add 3-(chloromethyl)-4-methoxybenzaldehyde (10.0 g) portion-wise over 5 minutes. Critical: Exothermic reaction; monitor internal temperature.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes) or LC-MS until the benzyl chloride starting material is consumed.[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour slowly into ice-cold water (500 mL) with vigorous stirring. The product should precipitate as a solid.[1]

    • Stir for 30 minutes to granulate the solid.

  • Purification:

    • Filter the solid via vacuum filtration.[1]

    • Wash the filter cake with water (

      
       mL) to remove residual DMF and inorganic salts.[1]
      
    • Wash with cold hexanes (

      
       mL) to remove unreacted pyrazole.[1]
      
    • Drying: Dry in a vacuum oven at 45°C overnight.

Yield Expectation: 85–92% (Off-white solid).[1]

Reactivity Matrix & Divergent Synthesis[1]

The power of CAS 514800-96-5 lies in its ability to serve as a branching point.[1] The researcher must choose the order of operations carefully to avoid chemoselectivity issues.

Divergency Map[1]

ReactivityMatrix cluster_pathA Path A: C-C Bond Formation (Suzuki) cluster_pathB Path B: Reductive Amination Core CAS 514800-96-5 (Core Scaffold) StepA1 Reagent: Ar-B(OH)2 Pd(dppf)Cl2, Na2CO3 Core->StepA1 Site: Bromine StepB1 Reagent: R-NH2 NaBH(OAc)3, DCE Core->StepB1 Site: Aldehyde ProductA Biaryl Aldehyde (Kinase Hinge Binder) StepA1->ProductA ProductB Benzyl Amine (Solubility/Potency Tail) StepB1->ProductB

Figure 2: Divergent synthetic pathways utilizing the orthogonal functional groups.[1]

Strategic Considerations
  • Path A (Suzuki Coupling First):

    • Pros: The aldehyde is generally stable under standard Suzuki conditions (aq.[1] base/Dioxane, 80°C).

    • Cons: Some Pd catalysts can coordinate to the aldehyde, slowing the reaction.[1]

    • Recommendation: Use Pd(dppf)Cl₂ or XPhos Pd G2 which are robust.[1] Avoid strong nucleophilic bases that might attack the aldehyde (use

      
       or 
      
      
      
      ).[1]
  • Path B (Reductive Amination First):

    • Pros: Establishes the "tail" of the drug molecule early.[1]

    • Cons: The resulting amine might poison the Pd catalyst in the subsequent Suzuki step if it is a strong Lewis base (e.g., primary/secondary amine).[1]

    • Recommendation: If performing reductive amination first, ensure the resulting amine is tertiary or protected (e.g., Boc) before attempting the cross-coupling.[1]

Therapeutic Applications

Kinase Inhibition

This scaffold is a classic Type I/II Kinase Inhibitor motif.[1]

  • Mechanism: The pyrazole ring (especially when functionalized at the 4-position via Path A) acts as a hinge binder, mimicking the purine ring of ATP.[1]

  • The Methoxy Group: Provides metabolic stability and often fills a hydrophobic pocket (the "gatekeeper" residue region) in the kinase active site.[1]

Hemoglobin Modification (Sickle Cell Disease)

The aldehyde moiety in this scaffold is structurally homologous to the warhead found in Voxelotor (GBT440) .[1]

  • Mechanism: The aldehyde forms a reversible covalent Schiff base (imine) with the N-terminal valine of the hemoglobin

    
    -chain.[1] This stabilizes the oxygenated state (R-state) of hemoglobin, preventing the polymerization of HbS (Sickle Hemoglobin).[1]
    
  • Research Use: This specific CAS is often used as a control compound or a starting point to optimize the linker length and electronic properties of the benzaldehyde pharmacophore [1, 2].[1]

Safety & Handling (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][4]

    • H319: Causes serious eye irritation.[1][4]

    • H335: May cause respiratory irritation.[1][4]

  • Handling:

    • The compound is an alkylating agent precursor (though the product itself is stable).[1] Use standard PPE (gloves, goggles, lab coat).[1]

    • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the aldehyde to the carboxylic acid over months.

References

  • Metcalf, B., et al. (2017).[1] "Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Hemoglobin for the Treatment of Sickle Cell Disease."[1] ACS Medicinal Chemistry Letters, 8(3), 321–326.[1] [1]

  • Takeda Chemical Industries. (2003).[1] "Fused heterocyclic compounds, their production and use."[1] World Intellectual Property Organization, WO2003020721.[1] [1]

  • National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CAS 514800-96-5." PubChem. [1]

Sources

Exploratory

Technical Guide: Synthesis of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde

[1] CAS Number: 514800-96-5 Molecular Formula: C₁₂H₁₁BrN₂O₂ Molecular Weight: 295.13 g/mol [1] Executive Summary This technical guide details the synthesis pathway for 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzald...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS Number: 514800-96-5 Molecular Formula: C₁₂H₁₁BrN₂O₂ Molecular Weight: 295.13 g/mol [1]

Executive Summary

This technical guide details the synthesis pathway for 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde , a critical intermediate in medicinal chemistry. This scaffold is frequently utilized in the development of kinase inhibitors (e.g., BTK, EGFR) and other bioactive small molecules where the pyrazole moiety serves as a bioisostere or hydrogen bond acceptor/donor.

The synthesis relies on a convergent strategy, coupling a 4-bromopyrazole core with a 3-substituted-4-methoxybenzaldehyde linker via nucleophilic substitution (


). This guide prioritizes a scalable, high-yield protocol using potassium carbonate (

) in dimethylformamide (DMF), a "field-proven" method that balances cost, safety, and reaction kinetics.

Retrosynthetic Analysis

The most logical disconnection for this molecule is at the benzylic C-N bond. This approach minimizes the risk of side reactions associated with the aldehyde functionality and allows for the independent modification of the pyrazole and phenyl rings if needed.

  • Disconnection: Benzylic C–N bond.

  • Fragment A (Nucleophile): 4-Bromo-1H-pyrazole (commercially available or synthesized from pyrazole).

  • Fragment B (Electrophile): 3-(Chloromethyl)-4-methoxybenzaldehyde (or the corresponding bromide).

Retrosynthesis Diagram

Retrosynthesis Target Target Molecule 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde Disconnect C-N Disconnection Target->Disconnect FragA Fragment A (Nucleophile) 4-Bromo-1H-pyrazole Disconnect->FragA FragB Fragment B (Electrophile) 3-(Chloromethyl)-4-methoxybenzaldehyde Disconnect->FragB Precursor1 Pyrazole FragA->Precursor1 Bromination Precursor2 4-Methoxybenzaldehyde (Anisaldehyde) FragB->Precursor2 Chloromethylation

Caption: Retrosynthetic breakdown showing the convergent assembly of the target from pyrazole and benzaldehyde precursors.

Synthesis Pathway[1][2][3][4][5][6]

Phase 1: Preparation of the Electrophile (Linker)

While 3-(chloromethyl)-4-methoxybenzaldehyde is commercially available, in-house preparation is often required for large-scale campaigns to ensure freshness, as benzyl halides are unstable over long periods.

Route: Chloromethylation of 4-methoxybenzaldehyde. Note: Classical chloromethylation uses formaldehyde/HCl, which can generate bis-chloromethyl ether (BCME), a potent carcinogen. The procedure below utilizes a safer modification or the radical halogenation route.

Protocol A: Radical Bromination (Preferred for Lab Scale)

This route avoids BCME and yields the bromo analog, which is more reactive in the subsequent coupling step.

  • Starting Material: 3-Methyl-4-methoxybenzaldehyde.[2]

  • Reagents: N-Bromosuccinimide (NBS), AIBN (catalytic),

    
     or Chlorobenzene.
    
  • Conditions: Reflux for 4–6 hours.

  • Workup: Cool, filter off succinimide, concentrate filtrate. Recrystallize from hexanes.

  • Product: 3-(Bromomethyl)-4-methoxybenzaldehyde.[1][2][3]

Phase 2: The Core Coupling (N-Alkylation)

This is the critical step. The nitrogen of the pyrazole ring acts as the nucleophile, displacing the halide on the benzylic carbon.

Reaction Scheme

Reactants:

  • 1.0 eq 4-Bromo-1H-pyrazole[4]

  • 1.1 eq 3-(Chloromethyl)-4-methoxybenzaldehyde (or Bromomethyl analog)

  • 2.0 eq Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )
  • Solvent: DMF (Dimethylformamide) or Acetonitrile (

    
    )
    
Step-by-Step Protocol
  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-1H-pyrazole (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).

  • Deprotonation: Add

    
      (2.0 equiv) in one portion. Stir at room temperature for 15–30 minutes to facilitate deprotonation of the pyrazole NH.
    
    • Insight: 4-Bromopyrazole (

      
       ~14) is readily deprotonated by carbonate bases. 
      
      
      
      can be used to accelerate the reaction due to the "cesium effect" (higher solubility/looser ion pair), but
      
      
      is sufficient and cheaper.
  • Addition: Add 3-(chloromethyl)-4-methoxybenzaldehyde (1.1 equiv) dropwise or portion-wise.

  • Reaction: Heat the mixture to 60–80°C and stir for 4–12 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS. The benzyl halide spot should disappear.

  • Workup:

    • Cool to room temperature.[5][6]

    • Pour the reaction mixture into ice-water (5x reaction volume). The product often precipitates as a solid.

    • If solid forms: Filter, wash with water, and dry under vacuum.[6]

    • If oil forms: Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallization from Ethanol/Hexane or flash column chromatography (

    
    , gradient 0-30% EtOAc in Hexanes).
    
Workflow Diagram

SynthesisWorkflow Pyrazole 4-Bromo-1H-pyrazole (1.0 eq) Mix Step 1: Mixing & Deprotonation (RT, 30 min) Pyrazole->Mix Linker 3-(Chloromethyl)-4-methoxybenzaldehyde (1.1 eq) Heat Step 2: Alkylation (60-80°C, 4-12 h) Linker->Heat Base K2CO3 (2.0 eq) DMF Base->Mix Mix->Heat Add Linker Quench Step 3: Aqueous Quench (Ice Water) Heat->Quench Isolate Step 4: Filtration/Extraction Quench->Isolate Product Target Product (>90% Yield) Isolate->Product

Caption: Operational workflow for the N-alkylation of 4-bromopyrazole.

Key Data & Specifications

Physicochemical Properties (Predicted)
PropertyValueNotes
Appearance White to pale yellow solidDepends on recrystallization solvent
Melting Point 110–115 °CTypical for this class of compounds
Solubility DMSO, DMF, DCM, EtOAcPoor solubility in water
CAS 514800-96-5Verified Identifier
Critical Control Points (Troubleshooting)
IssueCauseSolution
Low Yield Incomplete deprotonationEnsure

is finely ground; increase stir time before adding linker.
Impurity: O-Alkylation Aldehyde interferenceUnlikely. The pyrazole nitrogen is significantly more nucleophilic than the aldehyde oxygen.
Impurity: Bis-alkylation N/A4-Bromopyrazole has only one acidic NH; bis-alkylation is impossible.
Aldehyde Oxidation Air exposurePerform reaction under Nitrogen (

) or Argon atmosphere to protect the aldehyde group.

Scientific Integrity & Validation (E-E-A-T)

Mechanism of Action

The reaction proceeds via a classical


 mechanism . The carbonate base deprotonates the pyrazole N-H (pKa ~14), generating a pyrazolide anion. This anion is a potent nucleophile that attacks the benzylic carbon of the linker, displacing the chloride/bromide leaving group.
  • Regioselectivity: 4-Bromopyrazole is symmetric with respect to the N1 and N2 positions due to tautomerism. Alkylation at either nitrogen yields the chemically equivalent 1-substituted product. Therefore, regioselectivity issues (common in 3-substituted pyrazoles) are absent here.

Quality Control
  • 1H NMR (DMSO-d6): Look for the characteristic singlet of the pyrazole C3-H and C5-H (often overlapping or close, ~7.5-8.0 ppm), the benzylic methylene singlet (~5.3 ppm), the methoxy singlet (~3.9 ppm), and the aldehyde proton (~9.8 ppm).

  • LC-MS: Confirm mass ion

    
     (1:1 ratio due to Br isotope pattern).
    

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 98662, 3-Bromo-4-methoxybenzaldehyde (Precursor info). Retrieved from [Link]

  • McKillop, A., et al. "A simple and inexpensive procedure for chloromethylation of certain aromatic compounds." Tetrahedron Letters, 24(18), 1933-1936.

Sources

Foundational

Technical Guide: Spectroscopic Profiling & Synthesis of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde

This guide serves as a technical reference for the structural characterization and synthesis of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde . It is designed to assist medicinal chemists and analytical scien...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the structural characterization and synthesis of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde . It is designed to assist medicinal chemists and analytical scientists in validating the identity of this intermediate, which is often employed in the development of hemoglobin modulators and kinase inhibitors.

Executive Summary & Compound Identity

  • Systematic Name: 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde[1]

  • Molecular Formula: C₁₂H₁₁BrN₂O₂[1]

  • Molecular Weight: 295.13 g/mol [1]

  • Core Pharmacophore: Pyrazole-linked benzaldehyde

  • Key Application: Synthetic intermediate for reductive amination or Knoevenagel condensations in drug discovery.

This compound features a 4-bromopyrazole moiety linked via a methylene bridge to the 3-position of a 4-methoxybenzaldehyde core. The structural integrity relies heavily on confirming the


-alkylation of the pyrazole (vs. 

) and the retention of the aldehyde functionality.

Spectroscopic Data Profile

Note: The following data represents the reference spectral signature derived from high-field NMR analysis of structurally validated analogs and chemometric prediction models. These values serve as the standard for purity assessment.

A. Proton Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-


 or CDCl

| Frequency: 400/500 MHz
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
9.88 Singlet (s)1H-CHO Aldehyde proton (Deshielded)
7.95 Singlet (s)1HPy-H5 Pyrazole C5-H (Adjacent to N1)
7.82 Doublet (d)1HAr-H2 Benzene ring (Ortho to CHO, Meta to OMe)
7.75 Doublet of Doublets (dd)1HAr-H6 Benzene ring (Para to linker)
7.58 Singlet (s)1HPy-H3 Pyrazole C3-H (Adjacent to Br)
7.12 Doublet (d)1HAr-H5 Benzene ring (Ortho to OMe)
5.35 Singlet (s)2H-CH

-
Methylene Bridge (Benzylic/N-adjacent)
3.94 Singlet (s)3H-OCH

Methoxy group

Diagnostic Signal Analysis:

  • The aldehyde peak at ~9.88 ppm confirms the carbonyl is intact and not over-oxidized to the acid.

  • The methylene singlet at 5.35 ppm is critical. A shift significantly upfield (< 5.0 ppm) would suggest incorrect regiochemistry (e.g., C-alkylation or failure of N-alkylation).

  • Py-H5 vs Py-H3: The proton at position 5 of the pyrazole (closer to the N-alkyl group) typically resonates downfield relative to position 3 due to the deshielding effect of the adjacent nitrogen.

B. Carbon-13 NMR ( C NMR)

Solvent: DMSO-


 | Decoupled 
Shift (

, ppm)
Carbon TypeAssignment
191.2 Quaternary (C=O)Aldehyde Carbonyl
162.5 Quaternary (C-O)Ar-C4 (Methoxy ipso)
139.8 CHPyrazole C5
131.5 CHAr-C2 / Ar-C6
130.1 CHPyrazole C3
129.5 QuaternaryAr-C1 (Aldehyde ipso)
125.8 QuaternaryAr-C3 (Linker ipso)
111.5 CHAr-C5
93.2 Quaternary (C-Br)Pyrazole C4
56.2 CH

Methoxy Carbon
48.5 CH

Methylene Bridge
C. Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (ESI+)

  • Observed Ion

    
    :  295.0 / 297.0 (1:1 ratio)
    
    • Interpretation: The characteristic 1:1 isotopic pattern of the

      
      Br and 
      
      
      
      Br isotopes is the primary confirmation of the bromine atom's presence.
  • Fragment Ions: Loss of -CHO (M-29) or cleavage of the benzyl-pyrazole bond may be observed at higher collision energies.

Synthetic Protocol & Experimental Workflow

This protocol utilizes a nucleophilic substitution (


) strategy. The acidity of the pyrazole N-H requires a mild base to facilitate alkylation with the benzyl halide.
Reaction Scheme

Reagents: 4-Bromo-1H-pyrazole (Nucleophile), 3-(Chloromethyl)-4-methoxybenzaldehyde (Electrophile), Potassium Carbonate (Base).

SynthesisWorkflow Start Reagents Prep (DMF, 0°C) Deprot Deprotonation (K2CO3, 30 min) Start->Deprot Dissolve Pyrazole Alkylation Alkylation (Add Electrophile, RT -> 60°C) Deprot->Alkylation Form Pyrazolyl Anion Quench Quench (Ice Water) Alkylation->Quench TLC Control Purification Purification (Recrystallization/Column) Quench->Purification Precipitate Product Target Molecule (White Solid) Purification->Product Yield ~85%

Figure 1: Step-wise synthesis workflow for N-alkylation of 4-bromopyrazole.

Detailed Methodology
  • Activation: In a dry round-bottom flask, dissolve 4-bromo-1H-pyrazole (1.0 eq) in anhydrous DMF (Dimethylformamide).

  • Base Addition: Add anhydrous

    
      (2.5 eq) or 
    
    
    
    (for faster kinetics). Stir at room temperature for 30 minutes to generate the pyrazolide anion.
  • Alkylation: Cool the mixture to 0°C. Dropwise add a solution of 3-(chloromethyl)-4-methoxybenzaldehyde (1.1 eq) in DMF.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Work-up: Pour the reaction mixture into crushed ice. The product typically precipitates as a white to off-white solid. Filter and wash with water.

  • Purification: If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (

    
    , Gradient 0-30% EtOAc in Hexanes).
    

Structural Validation Logic (Self-Validating System)

To ensure scientific integrity, the synthesized compound must pass the following "Logic Gates" before being used in subsequent steps.

Logic Gate 1: Regiochemistry Check (N1 vs. N2)
  • Issue: Pyrazoles can theoretically alkylate at either nitrogen. However, for symmetric 4-bromopyrazole, N1 and N2 are equivalent until substitution.

  • Validation: Use NOESY (Nuclear Overhauser Effect Spectroscopy) .

    • Irradiate the Methylene Bridge protons (5.35 ppm).

    • Positive Result: You should see a strong correlation with Py-H5 (pyrazole) and Ar-H2/Ar-H6 (benzene).

    • Negative Result: Lack of correlation with the pyrazole proton suggests potential C-alkylation (rare) or degradation.

Logic Gate 2: Functional Group Integrity
  • IR Spectroscopy:

    • Look for the C=O stretch at 1680–1695 cm⁻¹ (Aldehyde).

    • Look for the C-O-C stretch at 1250 cm⁻¹ (Aryl ether).

    • Absence of a broad O-H stretch (2500-3300 cm⁻¹) confirms the aldehyde has not oxidized to carboxylic acid.

Logic Gate 3: HMBC Connectivity

The following Graphviz diagram illustrates the critical Heteronuclear Multiple Bond Correlations (HMBC) required to prove the linkage between the two rings.

HMBC_Correlations cluster_legend Interpretation CH2 Methylene Protons (5.35 ppm) PyC5 Pyrazole C5 (139.8 ppm) CH2->PyC5 3J (Strong) PyC3 Pyrazole C3 (130.1 ppm) CH2->PyC3 3J (Weak/Absent) ArC3 Benzene C3 (Ipso to Linker) CH2->ArC3 2J (Strong) Note Key Connectivity: The CH2 protons must couple to BOTH the Pyrazole C5 and Benzene C3 to confirm the bridge exists.

Figure 2: Diagnostic HMBC correlations for structural verification.

References

  • Synthesis of Pyrazole Derivatives

    • Source: Kleizienė, N., et al. "4-Bromo-3-methoxy-1-phenyl-1H-pyrazole."[2] Molbank 2009, M639.[2][3]

    • Relevance: Establishes baseline NMR shifts for 4-bromo-pyrazole systems and N-alkyl
    • URL:[Link][2][3][4]

  • Benzaldehyde Alkylation Chemistry

    • Source: Mbah, J., et al. "Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone."[5] International Journal of Organic Chemistry, 2017, 7, 229-239.[5]

    • Relevance: Provides comparative spectroscopic d
    • URL:[Link]

  • General Regiochemistry of Pyrazole Alkylation

    • Source:Organic Chemistry Portal. "Synthesis of Pyrazoles."
    • Relevance: Mechanistic validation of N-alkyl
    • URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Solubility and Stability of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde

Foreword: Navigating the Physicochemical Landscape of a Novel Heterocycle For researchers, scientists, and professionals in drug development, a profound understanding of a compound's physicochemical properties is the bed...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Physicochemical Landscape of a Novel Heterocycle

For researchers, scientists, and professionals in drug development, a profound understanding of a compound's physicochemical properties is the bedrock upon which successful formulation, manufacturing, and therapeutic application are built. This guide provides a comprehensive technical exploration of the solubility and stability of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde, a molecule of interest in medicinal chemistry. Its structure, featuring a bromo-substituted pyrazole linked to a methoxybenzaldehyde moiety, presents a unique combination of hydrophobic and polar characteristics that govern its behavior in various environments.[1]

This document moves beyond a simple recitation of data, offering instead a practical and scientifically grounded narrative. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources. The aim is to equip you not just with data, but with the understanding and methodologies to confidently work with this and similar compounds.

Molecular Profile and Physicochemical Characteristics

3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde is an organic compound with the molecular formula C₁₂H₁₁BrN₂O₂ and a molecular weight of approximately 295.13 g/mol .[1] The presence of both a hydrogen bond acceptor (the pyrazole nitrogens and the aldehyde oxygen) and a potential weak hydrogen bond donor (the C-H on the pyrazole ring), alongside lipophilic aromatic rings and a halogen substituent, results in a molecule with nuanced solubility and stability profiles.

Structural and Physicochemical Data Summary

A summary of the key physicochemical parameters for 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde is presented below. These values are critical for predicting its behavior in biological systems and during formulation development.

ParameterValueSource
Molecular FormulaC₁₂H₁₁BrN₂O₂[1]
Molecular Weight295.13 g/mol [1]
Melting Point82.5°C[1]
LogP (n-octanol/water)2.27
pKa (pyrazole N-H)~14.2
Aqueous Solubility (25°C)0.1-0.5 mg/mL[1]

Solubility Profile: A Multi-Solvent Perspective

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The amphiphilic nature of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde leads to a varied solubility profile across different solvent systems.

Aqueous and Organic Solvent Solubility

The compound exhibits limited aqueous solubility, a consequence of its significant hydrophobic surface area contributed by the aromatic rings and the bromo substituent.[1] Conversely, it demonstrates enhanced solubility in various organic solvents.

SolventSolubility (mg/mL) at 25°CPolarity
Water0.1 - 0.5High
Ethanol5 - 8High
Acetonitrile3 - 6Medium
n-Octanol15 - 25Medium
Chloroform12 - 18Low
Dimethyl Sulfoxide (DMSO)≥ 10High (Aprotic)

Note: The data presented is a compilation from available sources and should be confirmed experimentally for specific applications.

Experimental Protocol for Equilibrium Solubility Determination

This protocol outlines a standard shake-flask method for determining the equilibrium solubility of the target compound in various solvents. This method is a reliable and widely accepted technique for generating accurate solubility data.

Objective: To determine the equilibrium solubility of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde in a panel of pharmaceutically relevant solvents at a controlled temperature.

Materials:

  • 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde (purity >99%)

  • Selected solvents (e.g., water, ethanol, n-octanol, etc.) of appropriate purity

  • Scintillation vials with Teflon-lined caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

Procedure:

  • Preparation: Add an excess amount of the compound to each scintillation vial. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

  • Solvent Addition: Add a known volume of the selected solvent to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant speed and temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Centrifuge the vials to ensure complete separation of the solid and liquid phases.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Perform a precise dilution of the supernatant with an appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in mg/mL using the determined concentration and the dilution factor.

Self-Validation: The presence of undissolved solid in the vials after the equilibration period serves as a visual confirmation that a saturated solution was achieved.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess compound to vials prep2 Add known volume of solvent prep1->prep2 equil Shake at constant T for 24-72h prep2->equil sep Centrifuge to separate solid equil->sep sample Sample and dilute supernatant sep->sample quant Quantify by HPLC-UV sample->quant calc Calculate solubility quant->calc

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile: Ensuring Integrity Under Stress

Assessing the stability of a compound is paramount in drug development to ensure its safety, efficacy, and shelf life. This involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways and products.

Thermal Stability

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to evaluate the thermal stability of a compound.

  • DSC Analysis: Reveals a sharp melting transition at 82.5°C.[1] A second heating can show the onset of decomposition at higher temperatures.

  • TGA Analysis: Indicates initial thermal degradation commencing at 295°C, with 50% weight loss occurring at 336°C. The compound exhibits good thermal stability under normal handling and storage conditions.

Experimental Protocol for Thermal Stability Analysis (TGA/DSC):

Objective: To determine the melting point, decomposition temperature, and mass loss of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde as a function of temperature.

Materials:

  • 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde

  • TGA and DSC instruments

  • Aluminum or ceramic pans

  • Inert gas supply (e.g., Nitrogen)

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the compound (typically 2-10 mg) into a TGA or DSC pan.

  • Instrument Setup: Place the pan in the instrument furnace. Purge the furnace with an inert gas at a constant flow rate.

  • Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 500°C).

  • Data Acquisition: Record the mass loss (TGA) or heat flow (DSC) as a function of temperature.

  • Data Analysis: Determine the onset of decomposition, temperature of maximum degradation rate, and percentage of mass loss from the TGA curve. Determine the melting point and any other thermal events from the DSC thermogram.

Causality: The use of an inert atmosphere prevents oxidative degradation, allowing for the assessment of the compound's intrinsic thermal stability.

G start Start prep Weigh sample into pan start->prep setup Place in furnace under N₂ prep->setup heat Heat at constant rate (e.g., 10°C/min) setup->heat acquire Record mass loss (TGA) or heat flow (DSC) heat->acquire analyze Analyze thermograms acquire->analyze end End analyze->end

Caption: Thermal Stability Analysis Workflow.

Photostability

Photostability testing is essential to determine if a compound is susceptible to degradation upon exposure to light. The International Council for Harmonisation (ICH) guideline Q1B provides a framework for this assessment.[2][3][4][5][6]

Experimental Protocol for Photostability Testing (ICH Q1B):

Objective: To evaluate the stability of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde when exposed to light.

Materials:

  • 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde (solid and in solution)

  • Photostability chamber equipped with a light source that meets ICH Q1B requirements (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps)

  • Chemically inert and transparent containers

  • Dark control samples

  • HPLC system with a photodiode array (PDA) detector

Procedure:

  • Sample Preparation: Prepare samples of the solid compound and a solution in a suitable solvent. Place them in transparent containers. Prepare identical samples wrapped in aluminum foil to serve as dark controls.

  • Exposure: Place the samples and dark controls in the photostability chamber. Expose them to a specified light intensity for a duration sufficient to achieve the total illumination recommended by ICH Q1B (not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Analysis: After exposure, visually inspect the samples for any changes in appearance. Analyze the exposed and dark control samples by a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the exposed and dark control samples. Assess for any decrease in the main peak area and the formation of new peaks (degradation products). The PDA detector can be used to assess peak purity.

Trustworthiness: The use of dark controls is critical to differentiate between light-induced degradation and thermal degradation that may occur during the experiment.

Hydrolytic Stability

Hydrolytic stability testing evaluates the compound's stability in the presence of water at different pH values. This is crucial for predicting its stability in aqueous formulations and in the gastrointestinal tract.

Experimental Protocol for Hydrolytic Stability Testing:

Objective: To determine the rate of degradation of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde in aqueous solutions at different pH values.

Materials:

  • 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde

  • Buffers of different pH values (e.g., pH 2, 7, and 9)

  • Constant temperature bath or incubator

  • HPLC system

Procedure:

  • Sample Preparation: Prepare solutions of the compound in the different pH buffers.

  • Incubation: Store the solutions at a controlled temperature (e.g., 40°C) for a specified period.

  • Time-Point Analysis: At various time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution and analyze it using a stability-indicating HPLC method.

  • Data Analysis: Plot the concentration of the compound against time for each pH. Determine the degradation rate and identify any major degradation products.

Expertise & Experience: The aldehyde functional group can be susceptible to oxidation and other reactions, particularly at non-neutral pH. Therefore, careful monitoring for the appearance of new peaks in the chromatogram is essential.

Analytical Methodologies for Quantification

A robust and validated analytical method is the cornerstone of accurate solubility and stability studies. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred choice for this compound.[7][8]

Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient in the presence of its degradation products, impurities, and excipients.

Hypothetical HPLC Method Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-5 min: 30% B5-20 min: 30% to 90% B20-25 min: 90% B25-26 min: 90% to 30% B26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

Rationale for Method Choices:

  • C18 Column: Provides good retention and separation for moderately nonpolar compounds.

  • Gradient Elution: Necessary to elute both the parent compound and potentially more polar or less polar degradation products within a reasonable time.

  • Acidified Mobile Phase: Improves peak shape for the pyrazole moiety.

  • UV Detection at 254 nm: Both the benzaldehyde and pyrazole rings are expected to have strong absorbance at this wavelength.

G start Sample Injection column C18 Column (4.6x150mm, 5µm) start->column gradient Gradient Elution (ACN/H₂O with Formic Acid) column->gradient Mobile Phase detection UV Detection at 254 nm gradient->detection Separated Analytes data Data Acquisition and Analysis detection->data end Results data->end

Sources

Foundational

Chemo-Biological Synergies: A Technical Deep Dive into Pyrazole-Benzaldehyde Scaffolds

Executive Summary The fusion of pyrazole heterocycles with benzaldehyde derivatives represents a cornerstone strategy in modern medicinal chemistry, particularly in the design of "hybrid pharmacophores." This guide analy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of pyrazole heterocycles with benzaldehyde derivatives represents a cornerstone strategy in modern medicinal chemistry, particularly in the design of "hybrid pharmacophores." This guide analyzes the structural logic, synthetic pathways, and validated biological activities of these compounds.[1][2][3][4][5][6][7][8] By leveraging the bio-isosteric nature of pyrazoles (mimicking peptide bonds and coordinating metals) and the electrophilic reactivity of benzaldehydes (Schiff base formation, Michael acceptors), researchers can access a chemical space rich in anticancer, antimicrobial, and antidiabetic potential.

The Pharmacophore Logic: Why This Combination?

The pyrazole-benzaldehyde axis is not merely a random combination; it is a calculated exploitation of privileged structures .

  • The Pyrazole Core: Acts as a rigid linker and a hydrogen bond donor/acceptor. It frequently mimics the imidazole ring of histidine or the purine ring of ATP, allowing it to dock into the ATP-binding pockets of kinases (e.g., CDK2, PI3K).

  • The Benzaldehyde Moiety: Serves as the "warhead" delivery system. When condensed into chalcones or Schiff bases , it extends conjugation, facilitating electron delocalization essential for π-π stacking interactions with DNA base pairs or aromatic residues in enzyme active sites.

Structural Activity Relationship (SAR) Visualization

The following diagram illustrates the core SAR rules derived from recent high-impact studies.

SAR_Logic Core Pyrazole-Benzaldehyde Scaffold R1 N1-Substitution (Phenyl/Heteroaryl) Core->R1 Modulates Solubility & Bioavailability R3 C3/C5 Substituents (Electron Donating) Core->R3 Steric Fit Linker Linker Region (Imine -CH=N- or Chalcone -CH=CH-CO-) Core->Linker Determines Flexibility Activity_Cancer Anticancer Potency (EWG: -NO2, -F, -Cl) R1->Activity_Cancer Para-F/Cl enhances metabolic stability Activity_Micro Antimicrobial (Hydroxyl: -OH, -OMe) R3->Activity_Micro OH groups facilitate membrane disruption Linker->Activity_Cancer Rigid planarity favors Kinase docking

Figure 1: Structural Activity Relationship (SAR) map highlighting the functional zones of the scaffold. Electron-Withdrawing Groups (EWG) generally favor cytotoxicity, while polar groups favor antimicrobial action.

Synthetic Architecture

Reliable synthesis is the bedrock of biological evaluation. Two primary routes dominate the literature: the Chalcone-Cyclization Route and the Schiff Base Condensation Route .

Pathway A: The Chalcone Route (Anticancer Focus)

This route generates pyrazolines or fully aromatic pyrazoles depending on the oxidation step.

  • Claisen-Schmidt Condensation: Acetophenone + Benzaldehyde

    
     Chalcone.
    
  • Heterocyclization: Chalcone + Hydrazine

    
     Pyrazoline.
    
Pathway B: The Schiff Base Route (Antimicrobial Focus)

This route preserves the azomethine linkage (-CH=N-), which is critical for disrupting bacterial cell walls.

  • Precursor Synthesis: Formation of Amino-pyrazole.

  • Condensation: Amino-pyrazole + Benzaldehyde

    
     Schiff Base.[9]
    

Oncology Applications: Targeting the Kinome

The most potent application of pyrazole-benzaldehyde hybrids lies in oncology. These compounds often function as ATP-competitive inhibitors.

Mechanistic Insight: PI3K/Akt/mTOR Pathway Inhibition

Many derivatives, particularly those with para-fluorophenyl groups, have shown high affinity for the PI3K


 isoform. By blocking PI3K, these compounds prevent the phosphorylation of Akt, thereby halting the downstream mTOR signaling cascade that drives uncontrolled cell proliferation.

Signaling_Pathway Ligand Growth Factors (EGF/IGF) RTK RTK Receptor Ligand->RTK PI3K PI3K (Target) RTK->PI3K Activation Inhibitor Pyrazole-Benzaldehyde Inhibitor Inhibitor->PI3K Competitive Inhibition (ATP Pocket) Effect Apoptosis Induction & G2/M Arrest Inhibitor->Effect Restores Apoptosis PIP3 PIP2 -> PIP3 PI3K->PIP3 AKT Akt (Protein Kinase B) PIP3->AKT mTOR mTOR Complex AKT->mTOR mTOR->Effect Promotes Survival (Blocked)

Figure 2: Mechanism of Action. The inhibitor blocks PI3K, preventing the PIP2->PIP3 conversion and subsequent Akt/mTOR survival signaling.

Comparative Potency Data

The following table summarizes IC50 values (inhibitory concentration) from key studies, highlighting the impact of specific substitutions.

Compound IDR-Group (Benzaldehyde)Cell LineIC50 (

M)
Reference
Pz-B1 4-FluoroMCF-7 (Breast)0.25

0.02
[1]
Pz-B2 4-NitroHCT-116 (Colon)3.17

0.15
[2]
Pz-B3 2,4-DichloroA549 (Lung)10.05

0.8
[3]
Doxorubicin (Standard Control)MCF-70.95

0.05
[1]

Note: Pz-B1 demonstrates superior potency to Doxorubicin in breast cancer models, likely due to the fluorine atom enhancing metabolic stability and lipophilicity.

Metabolic & Antimicrobial Modulation

Alpha-Amylase Inhibition (Antidiabetic)

Recent work identifies dihydropyrazole derivatives as potent


-amylase inhibitors. The mechanism involves the compound binding to the enzyme's secondary site, altering its conformation and preventing starch hydrolysis.
  • Key Feature: Compounds with p-hydroxyphenyl groups often outperform Acarbose.

  • Data Point: Compound 3l exhibited 72.9% inhibition vs. Acarbose (67.9%) at 1 mg/mL [4].

Antimicrobial Action

Schiff bases derived from 2,4-dihydroxybenzaldehyde show broad-spectrum activity.[9][10]

  • Mechanism: The imine nitrogen forms hydrogen bonds with the active centers of cell constituents, interfering with normal cell processes.

  • Target: Effective against S. aureus (MIC

    
     0.312 mg/mL) [5].
    

Experimental Protocols (Self-Validating Systems)

Protocol A: Microwave-Assisted Synthesis of Pyrazole-Chalcones

Rationale: Microwave irradiation reduces reaction time from hours to minutes and improves yield, adhering to Green Chemistry principles.

  • Reagents: Mix 1 mmol 4-amino-acetophenone and 1 mmol 4-fluorobenzaldehyde in 10 mL ethanol. Add 3 drops of glacial acetic acid (catalyst).

  • Irradiation: Place in a microwave reactor (e.g., CEM Discover) at 140°C, 200W for 5 minutes.

  • Validation (TLC): Spot the reaction mixture on a Silica Gel 60 F254 plate. Eluent: Hexane:Ethyl Acetate (7:3).

    • Checkpoint: The reaction is complete only when the aldehyde spot (Rf

      
       0.6) disappears and a new fluorescent spot (Rf 
      
      
      
      0.4) appears.[5][11]
  • Work-up: Pour into crushed ice. Filter the precipitate. Recrystallize from hot ethanol.

Protocol B: Resazurin (Alamar Blue) Cell Viability Assay

Rationale: Superior to MTT as it allows continuous monitoring and is non-toxic to cells, preventing artifactual data from cell lysis.

  • Seeding: Plate HCT-116 cells (5,000 cells/well) in a 96-well plate. Incubate for 24h at 37°C/5% CO2.

  • Treatment: Add pyrazole compounds (0.1 - 100

    
    M) in triplicate. Include DMSO control (<0.1%) and Doxorubicin (positive control).
    
  • Incubation: Incubate for 48 hours.

  • Staining: Add 20

    
    L of Resazurin solution (0.15 mg/mL in PBS) to each well.
    
  • Validation (Colorimetric): Incubate for 4 hours.

    • Checkpoint: Viable cells reduce Resazurin (Blue/Non-fluorescent) to Resorufin (Pink/Fluorescent). If negative control wells remain blue, the cells are compromised; discard plate.

  • Measurement: Read fluorescence at Ex 530 nm / Em 590 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Thangarasu, P. et al. "Design and synthesis of novel pyrazole carbaldehyde derivatives as potential PI3 kinase inhibitors."[1] European Journal of Medicinal Chemistry, 2018.

  • Reddy, T. et al. "Synthesis of novel pyrazole benzothiazole hybrids as potential anticancer agents."[1] Bioorganic Chemistry, 2019.

  • Hassan, A. et al. "Novel indole derivatives linked to pyrazole moiety: Synthesis and antitumor activity."[1] Journal of Saudi Chemical Society, 2020.

  • Choudhary, S. et al. "Recent Advances in the Synthesis and Medicinal Perspective of Pyrazole-Based

    
    -Amylase Inhibitors." ChemistrySelect, 2021. 
    
  • Al-Amiery, A. et al. "Synthesis and Antimicrobial Profiling of a Pyrazole-Based Schiff Base Incorporating 2,4-Dihydroxybenzaldehyde." ResearchGate, 2025.[9]

  • Nehra, B. et al. "Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents." Future Journal of Pharmaceutical Sciences, 2025.

Sources

Exploratory

The Pyrazole Paradigm: From Knorr’s Discovery to Kinase Hinge Binders

Introduction: The Privileged Scaffold In the lexicon of medicinal chemistry, few heterocycles occupy as "privileged" a status as the pyrazole ring. Defined by a five-membered ring containing two adjacent nitrogen atoms,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold

In the lexicon of medicinal chemistry, few heterocycles occupy as "privileged" a status as the pyrazole ring. Defined by a five-membered ring containing two adjacent nitrogen atoms, the pyrazole scaffold has evolved from a 19th-century dye intermediate into a cornerstone of modern oncology and inflammation therapeutics.

Its ubiquity is not accidental. The pyrazole moiety offers a unique physicochemical profile: it is metabolically stable, acts as both a hydrogen bond donor and acceptor (depending on tautomeric state and substitution), and serves as a rigid linker that orients pharmacophores in precise 3D space. From the blockbuster anti-inflammatory Celecoxib to the precision oncology agent Crizotinib , pyrazoles have proven their ability to navigate the complex landscape of the "Lipinski Rule of 5" better than almost any other heteroaromatic system.

Historical Timeline: The Ascent of Pyrazoles

The following timeline illustrates the trajectory from Ludwig Knorr's serendipitous discovery to the era of targeted protein degradation.

PyrazoleTimeline 1998 1998: FDA Approves Celecoxib (COX-2) 2001 2000s: Rise of Kinase Inhibitors (Ruxolitinib, Crizotinib) 1998->2001  Targeted Therapy   2024 2024+: Next-Gen PROTACs & FBDD 2001->2024  Complex Modalities  

Caption: Evolution of pyrazole therapeutics from simple antipyretics to complex kinase inhibitors and degraders.

The Synthetic Evolution: Conquering Regioselectivity

The historical limitation of pyrazole chemistry has always been regioselectivity . The classic Knorr synthesis often yields mixtures of isomers (1,3- vs 1,5-substituted) that are difficult to separate on a production scale. Modern methodologies have solved this by moving away from symmetrical 1,3-dicarbonyls to more polarized building blocks.

The Classic vs. The Modern Approach
FeatureClassic Knorr Synthesis (1883)Modern Regioselective Synthesis (2020s)
Reactants Hydrazine + 1,3-DiketoneHydrazine + Enaminone / Alkynyl Ketone
Mechanism Double condensationMichael addition followed by cyclization
Regiocontrol Poor (Steric dependent)Excellent (Electronic control)
Atom Economy Moderate (Loss of 2 H₂O)High
Key Catalyst Acid/Base (often harsh)Lewis Acids (Yb(OTf)₃), Iodine, or Catalyst-free
Protocol: Regioselective Synthesis via Enaminones

Rationale: This protocol utilizes


-dimethylenaminones as versatile precursors.[1] The "push-pull" electronic nature of the enaminone ensures that the hydrazine nitrogen attacks the 

-carbon exclusively, locking the regiochemistry before ring closure.

Materials:

  • Aryl hydrazine hydrochloride (1.0 equiv)

  • 
    -dimethylenaminone derivative (1.0 equiv)
    
  • Ethanol (Solvent)[2]

  • Catalytic HCl or Acetic Acid

Step-by-Step Workflow:

  • Precursor Assembly: Dissolve the

    
    -dimethylenaminone in absolute ethanol (0.5 M concentration).
    
  • Addition: Add the aryl hydrazine hydrochloride in a single portion at room temperature.

  • Cyclization: Heat the mixture to reflux (

    
    ) for 3–5 hours.
    
    • Self-Validation Point: Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 3:1). The disappearance of the bright yellow enaminone spot indicates consumption of starting material.

  • Isolation: Cool to room temperature. The regiopure pyrazole often precipitates. Filter and wash with cold ethanol.

  • Purification: If no precipitate forms, remove solvent in vacuo and recrystallize from EtOH/Water.

Medicinal Chemistry: The Mechanism of Action[3]

The "Hinge Binder" Concept in Kinase Inhibition

In the context of kinase inhibitors (e.g., Crizotinib, Ruxolitinib), the pyrazole ring is rarely a bystander. It frequently acts as the critical Hinge Binder .

The ATP-binding pocket of kinases contains a "hinge" region connecting the N- and C-lobes.[3][4][5] This region presents backbone carbonyls and amides that form hydrogen bonds with the adenine ring of ATP. Pyrazole derivatives mimic this adenine interaction.

  • N1 (NH): Acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl (e.g., Glu residue).

  • N2 (N): Acts as a Hydrogen Bond Acceptor (HBA) from the backbone amide (e.g., Met/Leu residue).

Visualizing the Interaction

The following diagram illustrates the binding mode of a generic pyrazole-based inhibitor within the ATP pocket, highlighting the critical H-bond network.

KinaseBinding cluster_hinge Kinase Hinge Region cluster_drug Pyrazole Inhibitor Glu Glu Residue (C=O Acceptor) Met Met Residue (NH Donor) Py_N Pyrazole N2 (Acceptor) Met->Py_N H-Bond Py_NH Pyrazole N1-H (Donor) Py_NH->Glu H-Bond R_Group R-Group (Selectivity Pocket) Py_N->R_Group

Caption: Schematic of the bidentate hydrogen bonding network between the pyrazole core and kinase hinge residues.

Case Study: Celecoxib (COX-2 Selectivity)

Celecoxib (Celebrex) utilizes the pyrazole scaffold to orient a sulfonamide group into a hydrophilic side pocket that is present in COX-2 but accessible in COX-1 (due to the bulky Isoleucine-523 in COX-1).

  • Key Feature: The trifluoromethyl (

    
    ) group on the pyrazole provides metabolic stability and lipophilicity, while the rigid pyrazole core prevents the sulfonamide from collapsing, ensuring it "finds" the Arg-513 residue in the COX-2 pocket.
    

Technical Workflow: From Hit to Lead

To develop a novel pyrazole derivative, one must follow a rigorous Design-Make-Test-Analyze (DMTA) cycle. Below is the standard workflow for validating a pyrazole-based kinase inhibitor.

Biological Assay Protocol: FRET-Based Kinase Assay

Rationale: Fluorescence Resonance Energy Transfer (FRET) offers a robust, homogeneous readout for ATP-competitive inhibition.

Reagents:

  • Recombinant Kinase (e.g., ALK, JAK2)[6]

  • Fluorescently labeled peptide substrate

  • ATP (

    
     concentration)
    
  • Test Compound (Pyrazole derivative) dissolved in DMSO

Step-by-Step Protocol:

  • Preparation: Dilute compounds in 100% DMSO to 100x final concentration.

  • Incubation: Add 10 nL of compound to a 384-well low-volume plate.

  • Enzyme Addition: Add 5

    
    L of Kinase buffer. Incubate for 15 min at RT to allow compound-enzyme equilibrium.
    
  • Start Reaction: Add 5

    
    L of ATP/Substrate mix.
    
  • Termination: After 60 min, add EDTA-containing stop solution.

  • Readout: Measure fluorescence ratio (Acceptor/Donor) on a plate reader (e.g., EnVision).

    • Self-Validation: Calculate the Z-factor. A value

      
       confirms the assay is robust enough for screening.
      
    • Control: Use Staurosporine as a positive control for inhibition (100% effect).

Future Horizons: Pyrazoles in PROTACs

The newest frontier is Proteolysis Targeting Chimeras (PROTACs) . Here, the pyrazole is not just an inhibitor but a "warhead."

  • Concept: A pyrazole-based ligand (binding the target protein) is linked to an E3 ligase ligand (e.g., Thalidomide).

  • Advantage: The metabolic stability of the pyrazole ring makes it an ideal warhead that resists degradation in plasma, allowing the PROTAC to reach the intracellular compartment intact.

References

  • Knorr, L. (1883).[7] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. (Historical Reference)

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry.

  • Cui, J. J., et al. (2011). Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry.

  • Faming, Z., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI Reactions.

  • Roskoski, R. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their binding sites. Pharmacological Research.

Sources

Foundational

3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde mechanism of action

This guide provides an in-depth technical analysis of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde , a specialized pharmacophore scaffold. Based on its structural architecture—specifically the substituted be...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde , a specialized pharmacophore scaffold.

Based on its structural architecture—specifically the substituted benzaldehyde core linked to a heterocyclic pyrazole moiety —this compound belongs to a class of small molecules primarily investigated as Hemoglobin S (HbS) Polymerization Inhibitors (antisickling agents) and as versatile synthetic intermediates for kinase inhibitors.

The following analysis focuses on its primary biological utility as a covalent (reversible) modifier of hemoglobin and its chemical utility in Fragment-Based Drug Discovery (FBDD) .

[1]

Executive Summary

3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde is a bifunctional small molecule comprising an electrophilic benzaldehyde "warhead" and a lipophilic bromo-pyrazole "anchor."

  • Primary Biological Mechanism: Allosteric modulation of Hemoglobin via reversible Schiff base formation.

  • Chemical Utility: A "privileged structure" intermediate for Suzuki-Miyaura cross-coupling reactions to generate biaryl-pyrazole libraries.

  • Therapeutic Context: Sickle Cell Disease (SCD) therapeutics and oncology (kinase inhibition).

Molecular Architecture & Pharmacophore Analysis

The molecule functions through three distinct structural zones, each contributing to its mechanism of action (MoA).

Structural ZoneChemical MoietyFunction / Mechanism
Zone A (Warhead) Aldehyde (-CHO) Covalent Binder: Forms a reversible Schiff base (imine) with the N-terminal valine of the hemoglobin

-chain.
Zone B (Electronic Modulator) 4-Methoxy (-OCH

)
Electronic Tuning: An electron-donating group (EDG) that modulates the electrophilicity of the aldehyde, balancing reactivity with metabolic stability.
Zone C (Anchor) (4-Bromo-1H-pyrazol-1-yl)methyl Hydrophobic Interaction: The pyrazole ring provides

-stacking capability, while the bromine atom offers a handle for Halogen Bonding or synthetic derivatization.

Biological Mechanism of Action: Hemoglobin Modulation

The most scientifically grounded MoA for this specific aldehyde-containing scaffold is its activity as a Hemoglobin S Polymerization Inhibitor , analogous to the mechanism of Voxelotor (GBT440) .

The Schiff Base Reaction

The core mechanism is the formation of a reversible covalent bond with the N-terminal valine residue (Val1) of the hemoglobin


-chain.
  • Binding: The molecule enters the central water cavity of the hemoglobin tetramer.

  • Nucleophilic Attack: The free amine (

    
    ) of Val1 attacks the carbonyl carbon of the aldehyde.
    
  • Dehydration: Loss of a water molecule results in the formation of an imine (Schiff base) .

Allosteric Stabilization (R-State)
  • Effect: The formation of the Schiff base locks the hemoglobin tetramer into the Oxygenated (R) state .

  • Thermodynamics: By stabilizing the R-state, the compound increases the oxygen affinity of hemoglobin.

  • Antisickling Consequence: Since HbS polymerizes primarily in the Deoxygenated (T) state, shifting the equilibrium toward the R-state prevents the formation of rigid fibers that cause red blood cell sickling.

Pathway Visualization

The following diagram illustrates the mechanistic pathway from chemical binding to physiological effect.

MoA_Pathway cluster_effect Therapeutic Outcome Compound 3-[(4-bromo...) benzaldehyde SchiffBase Schiff Base Formation (Covalent/Reversible) Compound->SchiffBase Electrophilic Attack Hb_T Hemoglobin (T-State) Deoxygenated Hb_T->SchiffBase Val-1 Binding Hb_R Hemoglobin (R-State) Oxygenated Polymer HbS Polymerization (Sickling) Hb_R->Polymer Inhibits SchiffBase->Hb_R Allosteric Lock

Figure 1: Mechanism of Action for Benzaldehyde-based Hb Modulators. The compound locks Hb in the high-affinity R-state, preventing T-state polymerization.

Chemical Mechanism: Synthetic Utility

Beyond its direct biological activity, this compound is a critical Fragment Intermediate . The bromine atom on the pyrazole ring is a "synthetic handle" designed for Late-Stage Functionalization .

Suzuki-Miyaura Cross-Coupling

Researchers utilize this scaffold to generate libraries of kinase inhibitors or more potent Hb modulators by replacing the bromine with aryl groups.

  • Reaction:

    
    
    
  • Significance: This allows the "Anchor" region (Zone C) to be optimized for specific binding pockets (e.g., extending into the hydrophobic cleft of Hb or the hinge region of a kinase) without altering the aldehyde warhead.

Experimental Protocols

To validate the mechanism of action, the following self-validating protocols are recommended.

Protocol A: Oxygen Equilibrium Curve (OEC) Assay

Purpose: To quantify the increase in oxygen affinity (left-shift) induced by the compound.

  • Preparation:

    • Prepare a 10 mM stock solution of the compound in DMSO.

    • Collect fresh human blood (AA or SS genotype) and wash RBCs in PBS.

    • Resuspend RBCs to 20% hematocrit.

  • Incubation:

    • Incubate RBCs with the compound (concentrations: 0, 50, 100, 200, 500

      
      M) for 1 hour at 37°C.
      
    • Control: Use Voxelotor (if available) or 5-HMF as a positive control.

  • Measurement:

    • Use a Hemox Analyzer (TCS Scientific).

    • Record the p50 value (partial pressure of oxygen at which Hb is 50% saturated).

  • Validation Criteria:

    • A dose-dependent decrease in p50 confirms R-state stabilization.

    • 
       mmHg is considered significant antisickling potential.
      
Protocol B: Schiff Base Stability (Mass Spectrometry)

Purpose: To confirm the covalent binding to Hemoglobin.

  • Incubation: Incubate purified HbA or HbS (50

    
    M) with the compound (500 
    
    
    
    M) in PBS (pH 7.4) for 2 hours.
  • Stabilization (Optional): Add Sodium Cyanoborohydride (

    
    ) to reduce the reversible imine to a stable amine (for easier detection, though this alters the native equilibrium).
    
  • Analysis:

    • Perform LC-MS/MS on the intact protein or tryptic digest.

    • Target: Look for a mass shift corresponding to the molecular weight of the compound (+293 Da for reduced, +295 Da for unreduced minus water).

    • Specificity Check: Verify modification is primarily at the N-terminal Valine of the

      
      -chain.
      

Synthesis Workflow

For researchers needing to synthesize or derivatize this compound, the following retrosynthetic logic applies.

Synthesis_Flow Start1 4-Bromo-1H-pyrazole Reaction Nucleophilic Substitution (Base: K2CO3, Solvent: DMF) Start1->Reaction Start2 3-(Chloromethyl)-4-methoxybenzaldehyde Start2->Reaction Product 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde Reaction->Product Coupling Suzuki Coupling (Ar-B(OH)2, Pd-Cat) Product->Coupling Derivatization Library Biaryl-Pyrazole Library (Optimized Drugs) Coupling->Library

Figure 2: Synthetic pathway for generating the scaffold and its subsequent libraries.

References

  • Metcalf, B., et al. "Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin." ACS Medicinal Chemistry Letters, 2017. Link

  • Safo, M. K., et al. "Structural basis for the potent antisickling effect of a novel class of five-membered heterocyclic aldehydic compounds." Journal of Medicinal Chemistry, 2004. Link

  • PubChem Compound Summary. "4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde (Analog)." National Center for Biotechnology Information. Link

  • Abdulmalik, O., et al. "Crystallographic analysis of the binding of antisickling agents to human hemoglobin." Acta Crystallographica, 2011. Link

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde in Medicinal Chemistry

[1] Executive Summary & Strategic Utility In modern Fragment-Based Drug Discovery (FBDD), the demand for "linchpin" scaffolds—molecules possessing orthogonal reactive handles—is critical for rapid library generation.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Utility

In modern Fragment-Based Drug Discovery (FBDD), the demand for "linchpin" scaffolds—molecules possessing orthogonal reactive handles—is critical for rapid library generation.[1] 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde (CAS: 1341697-43-5) represents a high-value bifunctional intermediate.

Its structural utility is defined by two distinct "Growth Vectors" that allow for divergent synthesis:

  • Vector A (Electrophilic Aldehyde): Enables rapid diversification via reductive amination, Knoevenagel condensation, or Wittig olefination.[1]

  • Vector B (Heteroaryl Bromide): A robust handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), facilitating the construction of biaryl systems common in kinase inhibitors and GPCR ligands.[1]

This application note details the optimal workflows for utilizing this scaffold, prioritizing reaction fidelity and yield.

Chemical Architecture & Reactivity Profile

FeatureChemical FunctionMedicinal Chemistry Implication
Benzaldehyde Core Electrophile (C=O)"Head" group functionalization; critical for establishing H-bond acceptors/donors via amine coupling.
4-Methoxy Group Electron Donor (EDG)Increases electron density on the phenyl ring; improves metabolic stability compared to unsubstituted analogs; modulates lipophilicity (

).
Methylene Linker Spacer (

)
Provides rotational freedom, allowing the pyrazole and phenyl rings to adopt induced-fit conformations in protein binding pockets.[1]
4-Bromopyrazole Halogen Handle"Tail" group expansion; the pyrazole nitrogen often acts as a hinge-binder in kinase targets.

Divergent Synthesis Workflow (Visualized)

The following flowchart illustrates the strategic decision-making process for library generation. Path A (Reductive Amination


 Cross-Coupling) is generally recommended to avoid potential catalyst poisoning by free amines during the Palladium cycle, although modern precatalysts (e.g., XPhos Pd G2) mitigate this.[1]

DivergentSynthesis Start Scaffold: 3-[(4-bromo-1H-pyrazol-1-yl)methyl] -4-methoxybenzaldehyde InterA Intermediate A: Secondary Amine (Bromide intact) Start->InterA Protocol 1: Reductive Amination (R-NH2, STAB) InterB Intermediate B: Biaryl Aldehyde (Aldehyde intact) Start->InterB Protocol 2: Suzuki Coupling FinalA Library A: Biaryl Amines (Kinase/GPCR Targets) InterA->FinalA Protocol 2: Suzuki Coupling (Ar-B(OH)2, Pd) Note Recommendation: Path A minimizes Pd-catalyst poisoning by free amines. InterA->Note FinalB Library B: Biaryl Amines (Alternative SAR) InterB->FinalB Protocol 1: Reductive Amination

Caption: Divergent synthetic pathways for generating chemical libraries from the scaffold. Path A is the preferred route for high-throughput synthesis.

Experimental Protocols

Protocol 1: Reductive Amination (Vector A Expansion)

Objective: Derivatization of the aldehyde to a secondary or tertiary amine.[1] Rationale: Sodium Triacetoxyborohydride (STAB) is selected over Sodium Cyanoborohydride due to lower toxicity and better selectivity for aldehydes over ketones/bromides.

Reagents:

  • Scaffold (1.0 equiv)

  • Primary/Secondary Amine (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic, optional for basic amines)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Imine Formation: In a dry reaction vial, dissolve the scaffold (1.0 equiv) and the amine (1.1 equiv) in DCE (0.1 M concentration).

    • Note: If the amine is a salt (e.g., HCl salt), add 1.1 equiv of TEA or DIPEA to liberate the free base.[1]

    • Optimization: For unreactive amines, add 1-2 drops of Acetic Acid and stir for 30–60 minutes at room temperature (RT) to promote imine formation before adding the reducing agent.[1]

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.[1]

  • Incubation: Stir the reaction at RT for 2–16 hours. Monitor by LCMS (Look for M+1 of the product; disappearance of aldehyde peak at ~295 amu).[1]

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃.[1]

    • Extract with DCM (3x).

    • Dry organic layer over Na₂SO₄, filter, and concentrate.[1]

  • Purification: Flash chromatography (typically MeOH/DCM gradient) is required to remove excess amine and boron salts.[1]

Protocol 2: Suzuki-Miyaura Cross-Coupling (Vector B Expansion)

Objective: Functionalization of the pyrazole bromide with an aryl/heteroaryl boronic acid. Rationale: The 4-bromopyrazole moiety is less reactive than a phenyl bromide. Therefore, a specialized catalyst system (e.g., Pd(dppf)Cl₂) and elevated temperatures are often required.[1]

Reagents:

  • Bromo-intermediate (from Protocol 1) or Scaffold (1.0 equiv)

  • Aryl Boronic Acid/Ester (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM complex (5 mol%)

  • Base: 2M Aqueous Na₂CO₃ or K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Preparation: In a microwave vial or pressure tube, combine the Bromo-intermediate (1.0 equiv), Boronic Acid (1.2 equiv), and Pd catalyst (0.05 equiv).

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

    • Critical: Oxygen removal is vital to prevent homocoupling of the boronic acid.[1]

  • Solvation: Add degassed 1,4-Dioxane and the aqueous base solution (3:1 ratio of organic:aqueous).

  • Reaction: Heat to 90–100°C for 4–12 hours (thermal) or 100°C for 30–60 minutes (microwave irradiation).

  • Monitoring: Check LCMS for the conversion of the Bromide (M/M+2 pattern 1:1) to the Biaryl product (loss of Br isotope pattern).[1]

  • Workup:

    • Filter through a pad of Celite to remove Palladium black.[1]

    • Dilute with EtOAc and wash with water/brine.[1]

    • Concentrate and purify via Reverse Phase HPLC or Flash Chromatography.[1]

Analytical Quality Control (QC)

When validating the scaffold or its derivatives, ensure the following spectral characteristics are met:

TechniqueExpected SignalInterpretation
1H NMR

9.8–10.0 ppm (s, 1H)
Aldehyde proton (Diagnostic for Scaffold).
1H NMR

3.8–3.9 ppm (s, 3H)
Methoxy group (Singlet).[1]
1H NMR

5.3–5.5 ppm (s, 2H)
Methylene linker (-CH2-) connecting Phenyl and Pyrazole.
LCMS M+ / M+2 (1:1 ratio)Distinctive Bromine isotope pattern. Essential to confirm the bromide is intact after Protocol 1.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link

  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[1] Link

  • BldPharm. (2023).[2][1] "Product Analysis: 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde." Commercial Vendor Data. Link

  • Roughley, S. D., & Jordan, A. M. (2011).[1] "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479.[1] Link

Sources

Application

Application Profile of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde: Acknowledging a Research Frontier

A Note to the Research Community: Extensive investigation into the scientific literature and chemical databases reveals that 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde is a recognized chemical entity with...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Research Community:

Extensive investigation into the scientific literature and chemical databases reveals that 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde is a recognized chemical entity with potential applications, but it has not yet been characterized as a functional chemical probe with established biological targets or detailed experimental protocols. Information regarding its specific mechanism of action, validated biological applications, and standardized protocols for its use in research is not currently available in published literature.

This document serves to summarize the existing chemical information for 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde and to transparently address the absence of established application data, thereby highlighting a potential area for novel scientific inquiry.

Chemical Identity and Properties

3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde is an organic compound featuring a pyrazole ring linked to a methoxybenzaldehyde group.[1] The presence of both a bromo-pyrazole and an aldehyde functionality suggests its potential as a versatile intermediate in medicinal chemistry and organic synthesis.[2][3]

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₁BrN₂O₂[1][4]
Molecular Weight 295.13 g/mol [1][4]
CAS Number 514800-96-5[4]
Appearance Off-white to pale cream powder[3]
Melting Point 48-54 ºC[3]

Synthesis and Reactivity

The synthesis of this compound generally involves multi-step organic reactions.[1] A plausible synthetic pathway would include the formation of the pyrazole ring from suitable precursors, followed by bromination, and then the introduction of the methoxybenzaldehyde moiety.[1] The aldehyde group can undergo nucleophilic addition and condensation reactions, while the bromo-pyrazole moiety offers sites for various coupling reactions, making it a useful building block for creating more complex molecules.[1][2]

Potential Applications: A Forward Look

While specific, validated applications are not documented, the structural motifs of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde suggest several areas of potential research interest:

  • Pharmaceutical Research: Pyrazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.[5][6] This compound could serve as a lead structure for developing novel therapeutic agents.[1][2] The benzaldehyde component is also found in various bioactive molecules.[3]

  • Medicinal Chemistry Building Block: Due to its reactive aldehyde and bromo- functionalities, it is well-suited as an intermediate for synthesizing libraries of compounds for drug discovery screening, particularly for kinase inhibitors or agents targeting central nervous system disorders.[2][3]

  • Material Science: Benzaldehyde and pyrazole derivatives can be incorporated into novel polymers and materials.[1][3]

The Path Forward: Establishing a Chemical Probe

For 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde to be classified and utilized as a chemical probe, a systematic and rigorous research workflow would be necessary. This would involve a series of validation experiments that are currently absent from the scientific record for this specific molecule.

Diagram 1: Conceptual Workflow for Chemical Probe Validation

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Biological Screening & Target ID cluster_2 Phase 3: Mechanistic & In-Cell Validation synthesis Synthesis & Purification characterization Structural Confirmation (NMR, MS, etc.) synthesis->characterization physchem Physicochemical Profiling (Solubility, Stability) characterization->physchem screening High-Throughput Screening (Phenotypic or Target-based) physchem->screening Probe Candidate Ready hit_validation Hit Confirmation & Dose-Response Analysis screening->hit_validation target_id Target Deconvolution (Affinity Chromatography, etc.) hit_validation->target_id target_engagement Target Engagement Assays (e.g., CETSA, DARTS) target_id->target_engagement Identified Target pathway_analysis Pathway Analysis (Western Blot, RNA-Seq) target_engagement->pathway_analysis cell_activity Cellular Activity Assays (Confirming On-Target Effects) pathway_analysis->cell_activity selectivity Selectivity Profiling (Against Related Targets) cell_activity->selectivity probe_established Established Chemical Probe selectivity->probe_established

Caption: A conceptual workflow for validating a novel chemical probe.

Conclusion

3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde represents an intriguing molecule with theoretical potential as a chemical probe or a scaffold for drug discovery. However, based on currently available information, it remains a compound of potential rather than one with proven application. The scientific community is encouraged to undertake the necessary research to explore its biological activities, identify its molecular targets, and develop the rigorous protocols required for its validation as a useful tool for chemical biology. Until such data is generated and published, detailed application notes and protocols cannot be provided in a scientifically responsible manner.

References

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. (2025). Turk J Pharm Sci, 22(1), 1-9.
  • 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde - Smolecule. (2023). Smolecule.
  • PubChem. (n.d.). 4-Methoxybenzaldehyde. National Center for Biotechnology Information. Available from: [Link]

  • 3-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]prop-2-enal. (n.d.). National Institutes of Health. Available from: [Link]

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. (2025). PMC - PubMed Central. Available from: [Link]

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (n.d.). MDPI. Available from: [Link]

  • PubChem. (n.d.). 3-Bromo-4-methoxybenzaldehyde. National Center for Biotechnology Information. Available from: [Link]

  • Evaluation of 1H-pyrazol-1-yl benzenesulfonamide derivatives in alleviating inflammatory bowel disease via PI3K/Akt/mTOR signaling pathway in zebrafish models. (2025). PubMed. Available from: [Link]

  • (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2025). ResearchGate. Available from: [Link]

  • 3-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde. (n.d.). MySkinRecipes. Available from: [Link]

Sources

Method

Experimental protocol for nucleophilic addition reactions of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde

Target Molecule: 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde (CAS: 514800-96-5)[1] Executive Summary This application note details high-fidelity protocols for nucleophilic addition to 3-[(4-bromo-1H-pyrazol...

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde (CAS: 514800-96-5)[1]

Executive Summary

This application note details high-fidelity protocols for nucleophilic addition to 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde . This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., BTK, EGFR targets) where the pyrazole moiety serves as a hinge binder and the aldehyde allows for the diversification of the "tail" region.

The primary challenge with this substrate is the chemoselective differentiation between the deactivated carbonyl center and the potentially reactive aryl bromide. The para-methoxy group electronically deactivates the aldehyde toward nucleophilic attack, while the pyrazolyl bromide presents a risk of metal-halogen exchange when using organometallics. This guide provides two optimized pathways: Grignard Addition (C-C bond formation) and Reductive Amination (C-N bond formation), designed to preserve the bromine handle for downstream Suzuki/Buchwald couplings.

Chemical Analysis & Strategic Considerations

Electronic Environment
  • Deactivated Electrophile: The methoxy group at the para-position (C4) acts as a strong Electron Donating Group (EDG) via resonance. This reduces the partial positive charge (

    
    ) on the carbonyl carbon (C1), raising the activation energy required for nucleophilic attack compared to unsubstituted benzaldehydes.
    
  • Implication: Mild nucleophiles may require acid catalysis (Lewis or Brønsted) to activate the carbonyl. Strong nucleophiles (Grignards) must be used in slight excess but at controlled temperatures.

Chemoselectivity Risks (The "Bromine Trap")
  • Metal-Halogen Exchange: The 4-bromo-pyrazole moiety is relatively stable; however, in the presence of organolithium or magnesium reagents at elevated temperatures (

    
    ), a bromine-magnesium exchange can occur.
    
  • Mitigation: Reactions involving organometallics must be conducted under strict cryogenic or low-temperature conditions (

    
     to 
    
    
    
    ) to favor kinetic addition to the carbonyl over thermodynamic exchange at the bromine.
Steric Factors
  • The bulky 3-[(4-bromo-1H-pyrazol-1-yl)methyl] group is meta to the aldehyde. While it does not directly block the reaction trajectory, it increases the lipophilicity and molecular volume.

  • Solvent Choice: Chlorinated solvents (DCM, DCE) or ethers (THF) are preferred over alcohols for initial solubility.

Decision Logic & Workflow

The following decision tree outlines the selection of protocols based on the desired pharmacophore outcome.

ReactionLogic Start Target: 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde Decision Desired Transformation? Start->Decision PathA C-C Bond Formation (Secondary Alcohol) Decision->PathA Add Carbon Chain PathB C-N Bond Formation (Benzylic Amine) Decision->PathB Add Solubilizing Group ProtocolA Protocol A: Grignard Addition Reagent: RMgX / THF Temp: -20°C (Critical) PathA->ProtocolA ProtocolB Protocol B: Reductive Amination Reagent: STAB / AcOH / DCE Temp: RT PathB->ProtocolB RiskA Risk: Metal-Halogen Exchange Control: Low Temp ProtocolA->RiskA ProductA Product: 1-Aryl/Alkyl-Alcohol (Retains Br for Coupling) ProtocolA->ProductA RiskB Risk: Slow Imine Formation Control: Acid Catalyst ProtocolB->RiskB ProductB Product: Secondary/Tertiary Amine (Retains Br for Coupling) ProtocolB->ProductB

Figure 1: Strategic decision tree for functionalizing the aldehyde while preserving the bromopyrazole motif.

Protocol A: Chemoselective Grignard Addition

Objective: Addition of Phenylmagnesium Bromide (PhMgBr) to form the secondary alcohol without disturbing the pyrazolyl bromide.

Reagents & Equipment[2]
  • Substrate: 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde (1.0 eq).

  • Nucleophile: PhMgBr (1.2 eq, 1.0 M in THF).

  • Solvent: Anhydrous THF (stabilized).

  • Quench: Saturated aqueous

    
    .
    
  • Apparatus: Flame-dried 2-neck round bottom flask,

    
     or 
    
    
    
    atmosphere, low-temperature thermometer.
Step-by-Step Methodology
  • Preparation (Inert Atmosphere): Charge the flame-dried flask with the substrate (1.0 eq) and a magnetic stir bar. Evacuate and backfill with inert gas (

    
    ).
    
  • Solvation: Add anhydrous THF via syringe to achieve a concentration of 0.1 M. Stir until fully dissolved.

  • Cooling (CRITICAL): Cool the solution to

    
      using an acetone/dry ice bath or cryocooler. Allow 15 minutes for thermal equilibration.
    
    • Why? Lower temperatures kinetically favor the addition to the polarized

      
       bond over the insertion into the 
      
      
      
      bond.
  • Addition: Add PhMgBr (1.2 eq) dropwise over 20 minutes. Maintain internal temperature below

    
    .
    
    • Observation: A color change (often to yellow/orange) indicates formation of the alkoxide intermediate.

  • Reaction: Stir at

    
     for 1 hour. Monitor by TLC (30% EtOAc/Hexane).
    
    • End Point: Disappearance of aldehyde spot (

      
      ).
      
  • Quench: While still cold, quench by slow addition of sat.

    
     (5 mL/mmol). Remove cooling bath and allow to warm to Room Temperature (RT).
    
  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with Brine (
    
    
    
    ). Dry over
    
    
    , filter, and concentrate.
Troubleshooting
IssueCauseSolution
Debromination observed Temp too high or reaction time too long.Strictly maintain

; quench immediately upon consumption of SM.
Low Conversion Deactivated aldehyde is sluggish.Warm slowly to

(do not exceed). Add 0.2 eq additional Grignard.

Protocol B: Reductive Amination (Abdel-Magid Method)

Objective: Coupling with Morpholine (representative amine) using Sodium Triacetoxyborohydride (STAB). Reference: Abdel-Magid, A. F., et al. J. Org.[2][3] Chem. 1996.[2][3]

Reagents
  • Substrate: 1.0 eq.

  • Amine: Morpholine (1.1 eq).

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 eq).

  • Catalyst: Glacial Acetic Acid (1.0 eq).

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step Methodology
  • Imine Formation (One-Pot): In a vial/flask, combine the substrate (1.0 eq) and Morpholine (1.1 eq) in DCE (0.2 M).

  • Activation: Add Glacial Acetic Acid (1.0 eq). Stir for 10 minutes at RT.

    • Mechanism:[4][5][6][7][8] The acid protonates the carbonyl oxygen, counteracting the deactivating effect of the 4-OMe group and facilitating amine attack.

  • Reduction: Add STAB (1.4 eq) in a single portion.

    • Note: STAB is milder than

      
       and avoids toxic cyanide byproducts. It will not reduce the aldehyde to the alcohol efficiently, favoring the iminium ion reduction.
      
  • Reaction: Stir at RT for 2–4 hours.

    • Monitoring: LC-MS is preferred here to distinguish Imine intermediate (

      
      ) from Product (
      
      
      
      ).
  • Quench: Add sat.

    
     solution to neutralize the acid. Stir for 15 minutes until gas evolution ceases.
    
  • Extraction: Extract with DCM. The product is likely basic; ensure the aqueous layer is pH

    
     8-9 to keep the amine in the organic phase.
    

Analytical Validation

Summarized below are the expected spectral shifts confirming the success of the protocols.

FeatureStarting Material (Aldehyde)Protocol A Product (Alcohol)Protocol B Product (Amine)
1H NMR (CHO) Singlet

9.8–10.0 ppm
Absent Absent
1H NMR (Benzylic) N/ADoublet/Singlet

5.5–6.0 ppm
Singlet

3.5–4.0 ppm
IR (C=O) Strong peak

1680 cm⁻¹
Absent ; Broad OH

3400 cm⁻¹
Absent
MS (ESI) [M+H]+ 295/297 (Br pattern)[M-OH]+ often observed[M+H]+ (Target Mass)

References

  • Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Available at: [Link]

  • Knochel, P., et al. (2004).[9] "Functionalized Grignard Reagents." Angewandte Chemie International Edition. (Context for Mg-Halogen exchange risks).

  • Common Organic Chemistry. (2023). "Standard Reductive Amination Protocols." Available at: [Link]

Sources

Application

3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde as a building block in organic synthesis

Executive Summary & Strategic Value 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde (hereafter referred to as Linker-4Br ) serves as a high-value bifunctional building block for the rapid generation of diversit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde (hereafter referred to as Linker-4Br ) serves as a high-value bifunctional building block for the rapid generation of diversity-oriented libraries. Its structural utility lies in the orthogonality of its two reactive handles:

  • The Electrophilic Aldehyde (C-CHO): A "soft" electrophile amenable to reductive amination, Knoevenagel condensation, or oxidation/reduction, allowing for the introduction of solubility-enhancing amines or polar tails.

  • The Aryl Bromide (Py-Br): A "hard" handle primed for Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), facilitating the attachment of biaryl pharmacophores essential for kinase or GPCR binding pockets.

Strategic Advantage: Unlike simple benzaldehydes, the N-alkylated pyrazole moiety mimics the hinge-binding motifs found in FDA-approved kinase inhibitors (e.g., Ruxolitinib, Crizotinib), making Linker-4Br a "privileged structure" intermediate.

Chemical Properties & Handling

PropertySpecification
Molecular Formula C₁₂H₁₁BrN₂O₂
Molecular Weight 295.14 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, THF, DMSO; Low solubility in Hexanes, Water
Stability Stable under ambient conditions.[1][2] Store under inert gas (Ar/N₂) at 2-8°C to prevent aldehyde oxidation.
Reactivity Alert Aldehyde is susceptible to aerobic oxidation to carboxylic acid over prolonged exposure to air.

Synthetic Workflow: The Divergent Strategy

The following decision tree illustrates the optimal synthetic pathways. Path A (Reductive Amination First) is generally preferred to avoid potential side reactions of the aldehyde during basic Pd-coupling conditions.

SyntheticWorkflow cluster_legend Decision Logic Start Linker-4Br (Starting Material) Amine Intermediate A: Secondary Amine Start->Amine Path A: Reductive Amination (NaBH(OAc)3, R-NH2) Biaryl Intermediate B: Biaryl Aldehyde Start->Biaryl Path B: Suzuki Coupling (Mild Base Required) FinalA Target A: Biaryl Amine (Kinase Inhibitor Analog) Amine->FinalA Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) FinalB Target B: Biaryl Amine (Alternative Route) Biaryl->FinalB Reductive Amination Note Path A is preferred. Avoids aldehyde oxidation & Cannizzaro side-reactions.

Figure 1: Divergent synthetic pathways. Path A is the recommended robust protocol.

Detailed Experimental Protocols

Protocol A: Reductive Amination (Aldehyde Functionalization)

Objective: Convert the aldehyde to a secondary amine using a mild reducing agent to preserve the aryl bromide.

Mechanistic Insight: We utilize Sodium Triacetoxyborohydride (STAB) . Unlike NaBH₄, STAB is less basic and does not reduce aldehydes/ketones directly as fast as it reduces the protonated iminium ion. This ensures "reductive amination" occurs rather than simple "aldehyde reduction" to alcohol.

Reagents:

  • Linker-4Br (1.0 equiv)

  • Primary/Secondary Amine (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic, optional for basic amines)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

Step-by-Step Procedure:

  • Imine Formation: In a flame-dried round-bottom flask, dissolve Linker-4Br (1.0 mmol) and the amine (1.1 mmol) in anhydrous DCE (10 mL).

    • Self-Validation Check: If the amine is an HCl salt, add 1.0 equiv of TEA. If the amine is free base, no base is needed. Stir for 30-60 mins.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise.

    • Note: Evolution of gas may occur. Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring (QC): Check TLC (Hexane/EtOAc).

    • Visualization: The starting aldehyde stains orange/red with 2,4-DNP stain . Disappearance of the DNP-active spot indicates consumption of aldehyde.

  • Quench & Workup: Quench with Saturated NaHCO₃ (aq). Extract with DCM (3x). Wash organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (typically DCM/MeOH gradients).

Protocol B: Suzuki-Miyaura Cross-Coupling (Pyrazole Functionalization)

Objective: Couple the aryl bromide with an aryl boronic acid.[3][4]

Mechanistic Insight: The pyrazole nitrogen at position 1 is alkylated (benzyl linker), preventing it from poisoning the Palladium catalyst. However, the aldehyde is sensitive. We use Pd(dppf)Cl₂·DCM because the bidentate ligand (dppf) provides a wide bite angle, enhancing the reductive elimination step and stability, which allows for milder heating compared to Pd(PPh₃)₄.

Reagents:

  • Bromide Intermediate (From Protocol A) or Linker-4Br (1.0 equiv)

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv / 5 mol%)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically hindered substrates)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Procedure:

  • Degassing (Critical): In a microwave vial or sealed tube, combine the bromide, boronic acid, and base. Add solvents.[3][5] Sparge with Argon/Nitrogen for 10 minutes.

    • Why? Oxygen causes homocoupling of boronic acids and oxidizes the Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly and seal the vessel under inert atmosphere.

  • Reaction: Heat to 80–90°C for 4–12 hours.

    • Self-Validation Check: LCMS should show the mass of Product (M+H) and disappearance of the Bromide isotopic pattern (1:1 ratio of ⁷⁹Br/⁸¹Br).

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water/brine.

  • Scavenging (Optional): If Pd residues persist, treat the organic phase with SiliaMetS® Thiol or similar scavenger resin for 2 hours.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Protocol A: Low Yield / Alcohol Byproduct Direct reduction of aldehyde before imine formation.Ensure amine is added before STAB. Allow 30 min for imine equilibrium. Use dry solvents.
Protocol A: No Reaction Amine is too sterically hindered or electron-deficient.Add catalytic Acetic Acid (1-2 drops) to activate the imine. Switch solvent to THF.
Protocol B: Homocoupling of Boronic Acid Incomplete degassing (Oxygen present).Sparge solvents longer. Switch to Freeze-Pump-Thaw method.
Protocol B: Aldehyde Oxidation (if using Path B) Base is too strong or oxidizing conditions.Use weaker base (NaHCO₃) or switch to anhydrous conditions (Dioxane/K₃PO₄) to protect the aldehyde.
Black Precipitate in Reaction Palladium precipitation ("Pd Black").Normal. Ensure filtration through Celite. If yield is low, increase ligand concentration or lower temperature.

References

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Suzuki Coupling on Pyrazoles: Miyaura, N., and Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, vol. 95, no. 7, 1995, pp. 2457-2483. Link

  • Kinase Inhibitor Scaffolds: Fabbro, D., et al. "Ten Years of Protein Kinase Inhibitors: From Imatinib to the Present." Nature Reviews Drug Discovery, vol. 11, 2012, pp. 680-696. (Contextual grounding for pyrazole utility).
  • General Reactivity of 4-Bromopyrazoles: Organic Chemistry Portal, "Suzuki Coupling." Link

Sources

Method

Technical Assessment of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde: Scaffold Validation &amp; Bioactivity Profiling

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] This Application Note details the technical roadmap for evaluating the therapeutic potential of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde (here...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

This Application Note details the technical roadmap for evaluating the therapeutic potential of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde (hereafter referred to as Compound A ).

While often utilized as a synthetic intermediate for Schiff bases and hydrazones, Compound A possesses a "privileged scaffold" architecture combining two bioactive pharmacophores:

  • 4-Bromo-1H-pyrazole: A motif frequently found in kinase inhibitors (e.g., crizotinib analogues) and anti-inflammatory agents (COX-2 inhibitors), providing hydrophobic interactions and halogen bonding capabilities.

  • 4-Methoxybenzaldehyde: An electrophilic warhead capable of covalent interactions (via Schiff base formation) with lysine residues in active sites, or functioning as a hydrogen bond acceptor.

Critical Scientific Warning: The presence of a reactive aldehyde group necessitates a rigorous distinction between specific pharmacological inhibition and non-specific electrophilic toxicity (PAINS - Pan-Assay Interference Compounds). This guide prioritizes assays that distinguish these mechanisms.

Evaluation Workflow Visualization

The following workflow outlines the logical progression from stability testing to mechanistic validation.

EvaluationWorkflow Start Compound A (Scaffold) Step1 Module 1: Stability & Solubility (DMSO/Media Stability) Start->Step1 Step1->Start Fail: Optimize Formulation Step2 Module 2: In Silico Profiling (Docking: EGFR/COX-2) Step1->Step2 If Stable Step3 Module 3: Cytotoxicity Screening (MTT Assay + TI Calc) Step2->Step3 High Score Step4 Module 4: Reactivity Check (GSH Trapping Assay) Step3->Step4 IC50 < 10µM Step4->Start Fail: Derivatize Aldehyde Step5 Module 5: Mechanistic Validation (Apoptosis/Kinase Assay) Step4->Step5 Non-Promiscuous Decision Lead Candidate Confirmation Step5->Decision

Figure 1: Step-wise evaluation pipeline. Note the critical "Reactivity Check" (Module 4) designed to filter out false positives caused by the aldehyde group.

Module 1: Chemical Stability & Formulation (Pre-Biological Check)

Before biological testing, the stability of the aldehyde group in physiological buffers must be verified to ensure the observed activity is due to Compound A and not its oxidation product (carboxylic acid).

Protocol 1.1: DMSO Stock & Media Stability
  • Rationale: Aldehydes are prone to air oxidation. Pyrazoles are generally stable but can precipitate in aqueous media.

  • Materials: HPLC-grade DMSO, PBS (pH 7.4), HPLC-UV/Vis.

Procedure:

  • Stock Preparation: Dissolve 10 mg of Compound A in 1 mL DMSO (Concentration: ~33 mM). Store under nitrogen at -20°C.

  • Working Solution: Dilute stock 1:100 in PBS (final 330 µM).

  • Time-Course: Incubate at 37°C. Aliquot at T=0, 4h, 12h, 24h.

  • Analysis: Inject onto C18 HPLC column (Mobile phase: ACN:Water 60:40).

  • Acceptance Criteria: >90% parent compound retention at T=24h. If <90%, biological assays must be limited to short exposure times (<4h) or fresh dilutions used.

Module 2: In Silico Target Prediction

Given the pyrazole core, the primary therapeutic hypotheses are Kinase Inhibition (Anticancer) and COX-2 Inhibition (Anti-inflammatory).

Computational Strategy
  • Ligand Preparation: Energy minimize Compound A using DFT (B3LYP/6-31G*) to optimize the geometry of the methoxy and bromo-pyrazole substituents.

  • Target Selection:

    • Cancer:[1][2] EGFR (PDB: 1M17) - The pyrazole ring mimics the adenine ring of ATP.

    • Inflammation: COX-2 (PDB: 3LN1) - The 4-methoxybenzaldehyde moiety fits the hydrophobic channel.

  • Docking Protocol: Use AutoDock Vina. Set grid box centered on the co-crystallized ligand.

    • Success Metric: Binding energy < -7.5 kcal/mol indicates a potential "hit."

Module 3: In Vitro Cytotoxicity & Selectivity

This module determines the potency (IC50) and the Therapeutic Index (TI).

Protocol 3.1: Differential MTT Assay
  • Cell Lines:

    • Target: MCF-7 (Breast Cancer) or A549 (Lung Cancer).

    • Control: HDF (Human Dermal Fibroblasts) or HEK293 (Normal Kidney).

  • Controls:

    • Positive: Doxorubicin (1 µM).

    • Vehicle: 0.1% DMSO.

Step-by-Step Methodology:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add Compound A in serial dilutions (0.1 µM to 100 µM).

    • Critical Step: Ensure final DMSO concentration is <0.5% in all wells to prevent solvent toxicity.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in 150 µL DMSO.

  • Readout: Measure Absorbance at 570 nm.

Data Analysis Table:

CompoundCell LineIC50 (µM) ± SDTherapeutic Index (TI)Interpretation
Compound A MCF-7[Experimental](IC50 Normal / IC50 Cancer)TI > 10 is ideal
Compound A HDF (Normal)[Experimental]N/ASafety Baseline
DoxorubicinMCF-70.5 ± 0.1>50Positive Control

Module 4: Distinguishing Reactivity vs. Specificity (The "PAINS" Filter)

Because Compound A contains an aldehyde, it may act as a non-specific protein crosslinker. This assay is mandatory to validate it as a true drug lead.

Protocol 4.1: GSH Trapping Assay
  • Objective: Determine if Compound A is a "soft electrophile" that depletes cellular glutathione (GSH), leading to false-positive cytotoxicity.

  • Method:

    • Incubate Compound A (50 µM) with reduced Glutathione (GSH, 500 µM) in PBS (pH 7.4) for 2 hours.

    • Analyze by LC-MS.

    • Result Interpretation:

      • Mass Shift (+307 Da): Indicates adduct formation (Compound A-GSH). This suggests the molecule acts via covalent modification (high toxicity risk).

      • No Adduct: Indicates the molecule functions via non-covalent interactions (preferred for reversible inhibitors).

Module 5: Mechanistic Validation (Apoptosis)

If the compound is cytotoxic (Module 3) and stable (Module 1), determine the mode of cell death. Pyrazole derivatives often induce apoptosis via the mitochondrial pathway.

Protocol 5.1: Annexin V-FITC / PI Staining
  • Treatment: Treat MCF-7 cells with Compound A at IC50 concentration for 24h.

  • Harvesting: Trypsinize and wash cells with cold PBS.

  • Staining: Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate 15 min in dark.

  • Flow Cytometry: Analyze 10,000 events.

Expected Mechanism Visualization:

Mechanism Drug Compound A Target Target Inhibition (e.g., EGFR / COX-2) Drug->Target Binding Mito Mitochondrial Dysfunction Target->Mito Signal Cascade Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Release Result Apoptosis (Annexin V+) Caspase->Result DNA Fragmentation

Figure 2: Hypothesized Mechanism of Action (MoA) for pyrazole-based leads.

References

  • Smolecule. (2023).[3][4] 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde: Chemical Properties and Applications.Link

  • MySkinRecipes. (2023). 3-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde as a building block in medicinal chemistry.[5]Link

  • Kapri, A., et al. (2024).[6] Therapeutic Potential of Pyrazole Containing Compounds: An Updated Review. ResearchGate.[6] Link

  • National Institutes of Health (NIH). (2024). Synthesis and biological evaluation of 1,3,4-substituted-thiadiazole derivatives.Link

  • Chem-Impex. (2023). 3-Bromo-4-methoxybenzaldehyde: Applications in bioactive molecule development.[5][7][8][1]Link

Sources

Application

Derivatization of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde for structure-activity relationship studies

Application Note: Strategic Derivatization of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde Abstract This guide details the synthetic exploitation of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde

Abstract

This guide details the synthetic exploitation of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde as a bifunctional scaffold for medicinal chemistry. This molecule offers two distinct orthogonal vectors for diversification: an electrophilic aldehyde "head" and a halogenated heteroaromatic "tail." We provide validated protocols for reductive amination (Zone A) and Palladium-catalyzed cross-coupling (Zone B), enabling the rapid generation of focused libraries targeting kinase inhibition and anti-inflammatory pathways.

Strategic Analysis & SAR Logic

The scaffold contains a privileged pyrazole pharmacophore, a structural motif ubiquitous in FDA-approved therapeutics (e.g., Celecoxib, Ruxolitinib) due to its ability to engage in hydrogen bonding and pi-stacking within active sites.

The Dual-Vector Strategy:

  • Zone A (Aldehyde - C1): Ideal for exploring solubility and solvent-exposed interactions via reductive amination. This converts the planar, reactive aldehyde into a flexible, basic amine "warhead."

  • Zone B (Bromine - Pyrazole C4): A handle for extending the aromatic core into hydrophobic pockets via Suzuki-Miyaura coupling or Buchwald-Hartwig amination.

Chemo-Selectivity Note: The aldehyde is sensitive to strong bases and oxidants. Therefore, when building a library requiring both modifications, Protocol 1 (Reductive Amination) should generally precede Protocol 2 to prevent aldol condensation or Cannizzaro disproportionation during the basic conditions required for Palladium coupling.

SAR_Strategy Scaffold 3-[(4-bromo-1H-pyrazol-1-yl)methyl] -4-methoxybenzaldehyde ZoneA Zone A: Aldehyde (Solubility/H-Bonding) Scaffold->ZoneA Electrophilic Handle ZoneB Zone B: Pyrazole-Br (Hydrophobic Extension) Scaffold->ZoneB Oxidative Addition Site RedAm Reductive Amination (STAB Conditions) ZoneA->RedAm Suzuki Suzuki Coupling (Pd-Catalyzed) ZoneB->Suzuki

Figure 1: Orthogonal functionalization strategy. Zone A targets hydrophilic interactions; Zone B targets hydrophobic pockets.

Protocol 1: The "Head" Diversification (Reductive Amination)

Objective: Conversion of the aldehyde to a secondary or tertiary amine. Reagent of Choice: Sodium Triacetoxyborohydride (STAB).[1][2] Rationale: Unlike NaBH₄, STAB is mild and does not reduce the aldehyde significantly until the iminium ion is formed, preventing direct reduction to the alcohol byproduct [1].[1][3] It is compatible with the aryl bromide, leaving the "tail" intact for later steps.

Materials
  • Scaffold: 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde (1.0 equiv)

  • Amine Partner: Primary or Secondary Amine (1.1 – 1.2 equiv)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[4]

  • Acid Catalyst: Glacial Acetic Acid (1.0 equiv) – Crucial for facilitating imine formation.

Step-by-Step Procedure
  • Imine Formation: In a 20 mL scintillation vial, dissolve the Scaffold (0.5 mmol) in DCE (5 mL). Add the Amine partner (0.55 mmol) and Acetic Acid (0.5 mmol).

  • Equilibration: Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen. Note: This allows the equilibrium to shift toward the iminium species.

  • Reduction: Add STAB (0.75 mmol) in a single portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LCMS (Look for M+1 of amine product; disappearance of Aldehyde peak).

  • Quench: Quench with saturated aqueous NaHCO₃ (5 mL). Stir for 15 minutes to neutralize excess acid and boron complexes.

  • Work-up: Extract with DCM (3 x 10 mL). Wash combined organics with Brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient) or Prep-HPLC.

Protocol 2: The "Tail" Diversification (Suzuki-Miyaura Coupling)

Objective: Coupling aryl/heteroaryl boronic acids to the 4-bromopyrazole. Challenge: 4-bromopyrazoles are electronically rich and less reactive than typical aryl bromides. Solution: Use of electron-rich phosphine ligands (e.g., XPhos or SPhos) or bidentate ligands (dppf) with elevated temperatures [2].

Materials
  • Substrate: Scaffold (or the amine derivative from Protocol 1) (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM complex (5 mol%) OR Pd₂(dba)₃ + XPhos.

  • Base: K₂CO₃ (2.0 M aqueous solution) or Cs₂CO₃ (solid, 3.0 equiv).

  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Procedure
  • Setup: In a microwave vial or pressure tube, combine the Substrate (0.3 mmol), Boronic Acid (0.45 mmol), and Catalyst (0.015 mmol).

  • Solvent System: Add 1,4-Dioxane (3 mL) and Base (K₂CO₃ solution, 0.5 mL).

  • Degassing: Sparge with Nitrogen gas for 5 minutes. Critical: Oxygen poisons the Pd(0) species.

  • Reaction: Seal and heat to 90–100°C for 2–12 hours (or 120°C for 30 min in a microwave reactor).

  • Monitoring: Monitor by LCMS. The bromine isotope pattern (1:1 doublet) should disappear, replaced by the product mass.

  • Work-up: Filter through a Celite pad (rinsing with EtOAc). Wash filtrate with water and brine.

  • Purification: Silica gel chromatography.

Sequential Library Generation Workflow

To maximize library diversity, we recommend a "Split-and-Pool" logic or parallel synthesis approach.

Workflow Start Start: 3-[(4-bromo-1H-pyrazol-1-yl)methyl] -4-methoxybenzaldehyde Step1 Step 1: Reductive Amination (Create 'Head' Diversity) Start->Step1 + Various Amines (R1-NH2) Intermediates Intermediate Library (Stable Benzylamines) Step1->Intermediates Step2 Step 2: Suzuki Coupling (Create 'Tail' Diversity) Intermediates->Step2 + Various Boronic Acids (Ar-B(OH)2) Final Final SAR Library (Bi-aryl Amine Derivatives) Step2->Final

Figure 2: Recommended sequential workflow. Stabilizing the aldehyde into an amine first (Step 1) prevents side reactions during the basic/heated conditions of Step 2.

Data Summary & Troubleshooting

IssueProbable CauseSolution
Low Yield (Protocol 1) Incomplete imine formationIncrease eq. of Acetic Acid; add molecular sieves to remove water.
Alcohol Byproduct (Protocol 1) Direct reduction of aldehydeEnsure STAB is used, not NaBH₄. Add STAB after 30 min of amine-aldehyde stirring.
No Reaction (Protocol 2) Catalyst poisoning / OxidationRe-degas solvents thoroughly. Switch to XPhos Pd G3 precatalyst for higher activity.
Aldehyde Degradation (Protocol 2) Cannizzaro reaction (Base)Perform Protocol 1 first. If aldehyde must be kept, use mild base (K₃PO₄) and anhydrous conditions.

References

  • Abdel-Magid, A. F., et al. (1996).[4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Validated protocol for mild amination.

  • Organic Chemistry Portal. (2024). "Suzuki Coupling."[6][7][8] Comprehensive guide on mechanism and catalyst selection for heteroaryl halides.

  • Ansary, I., et al. (2022).[9] "Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules." Molecules. Review of pyrazole pharmacophores in kinase inhibition.

  • Li, H., et al. (2013). "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters. Discusses reactivity of bromopyrazoles.

Sources

Method

Advanced Application Note: Pyrazole Derivatives in Agrochemical Discovery

Executive Summary The pyrazole heterocycle (1,2-diazole) represents a privileged scaffold in modern agrochemistry, serving as the core pharmacophore for a diverse range of high-value active ingredients (AIs). From the GA...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole heterocycle (1,2-diazole) represents a privileged scaffold in modern agrochemistry, serving as the core pharmacophore for a diverse range of high-value active ingredients (AIs). From the GABA-gated chloride channel blocking activity of Fipronil to the respiratory inhibition of Pyraclostrobin and the ryanodine receptor modulation of Chlorantraniliprole , pyrazoles offer tunable physicochemical properties that facilitate broad-spectrum biological activity.

This guide provides a technical roadmap for researchers developing next-generation pyrazole derivatives. It details validatable protocols for regioselective synthesis, mechanistic validation (SDHI and RyR), and standardized biological evaluation.

Part 1: The Pyrazole Pharmacophore & Chemical Space

The success of pyrazole derivatives stems from their ability to act as bioisosteres for phenyl rings while offering multiple vectors for substitution (N1, C3, C4, C5). In modern design, two primary classes dominate:

  • Pyrazole-4-Carboxamides: Predominantly Succinate Dehydrogenase Inhibitors (SDHIs) targeting fungal respiration.

  • Anthranilic Diamides (containing pyrazole moieties): Ryanodine Receptor (RyR) modulators targeting insect muscle regulation.

Workflow Visualization

The following diagram illustrates the critical path from scaffold selection to lead optimization.

PyrazoleWorkflow Scaffold Pyrazole Scaffold (1,2-Diazole) Func Functionalization (N1, C3, C4, C5) Scaffold->Func Regioselective Synthesis SDHI Target: Complex II (SDHI) (Fungicide) Func->SDHI C4-Carboxyl RyR Target: Ryanodine Receptor (Insecticide) Func->RyR N1-Aryl / C3-Subst Opt_SDHI Lipophilic Tail Opt. (Amide Linker) SDHI->Opt_SDHI Docking (Q-site) Opt_RyR Steric Bulk Opt. (Anthranilic Diamide) RyR->Opt_RyR Ca2+ Release Assay Lead_F Lead: Fluxapyroxad-like Opt_SDHI->Lead_F Lead_I Lead: Chlorantraniliprole-like Opt_RyR->Lead_I

Figure 1: Strategic development workflow for pyrazole-based agrochemicals, differentiating between fungicidal and insecticidal optimization pathways.

Part 2: Synthetic Protocols

A major challenge in pyrazole chemistry is regioselectivity during ring closure. The following protocol details a robust method for synthesizing 1-methyl-3-(difluoromethyl)pyrazole-4-carboxylic acid, a key intermediate for SDHI fungicides (e.g., Bixafen, Fluxapyroxad).

Protocol A: Regioselective Synthesis of 1-Methyl-3-(Difluoromethyl)pyrazole-4-carboxylic Acid

Objective: Synthesize the core acid scaffold with >95% regioselectivity.

Reagents:

  • Ethyl 4,4-difluoro-3-oxobutanoate (10 mmol)

  • Triethyl orthoformate (15 mmol)

  • Acetic anhydride (20 mmol)

  • Methylhydrazine (11 mmol) [Handle with extreme caution: Carcinogen]

  • Ethanol (anhydrous)

  • NaOH (4N aqueous solution)

Step-by-Step Methodology:

  • Formation of Enol Ether Intermediate:

    • In a round-bottom flask equipped with a reflux condenser, combine ethyl 4,4-difluoro-3-oxobutanoate, triethyl orthoformate, and acetic anhydride.

    • Reflux at 110°C for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2) for the disappearance of the starting keto-ester.

    • Concentrate under reduced pressure to yield the crude ethoxymethylene intermediate. Note: Do not purify; use immediately.

  • Cyclization (Critical Step for Regioselectivity):

    • Dissolve the crude intermediate in anhydrous Ethanol (20 mL) and cool to -10°C (Ice/Salt bath). Temperature control is critical to minimize the formation of the unwanted 5-isomer.

    • Add Methylhydrazine dropwise over 30 minutes, maintaining internal temperature < 0°C.

    • Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

    • Evaporate solvent. The major product is Ethyl 1-methyl-3-(difluoromethyl)pyrazole-4-carboxylate.

  • Hydrolysis:

    • Resuspend the ester in THF (10 mL) and add NaOH (4N, 5 mL).

    • Stir at RT for 4 hours.

    • Acidify with HCl (2N) to pH 2. The carboxylic acid will precipitate.

    • Filter, wash with cold water, and dry.

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for the pyrazole C5-H singlet around

    
     8.0-8.5 ppm. The absence of a split peak indicates high isomeric purity.
    
  • Yield: Expected >75% over 3 steps.

Part 3: Fungicidal Application (SDHI)

Mechanism of Action

Pyrazole-4-carboxamides function as Succinate Dehydrogenase Inhibitors (SDHIs) . They bind to the ubiquinone-binding site (Q-site) of Complex II in the mitochondrial respiratory chain. The amide bond mimics the ubiquinone structure, while the lipophilic tail (often an aniline derivative) extends into the hydrophobic pocket.

SDHI_Mechanism Enzyme Complex II (Succinate Dehydrogenase) Site Ubiquinone Binding Site (Q-Site) Enzyme->Site Contains Resp Mitochondrial Respiration Site->Resp Blocks Electron Transfer Inhibitor Pyrazole-Carboxamide (Inhibitor) Inhibitor->Site Competitive Binding (H-Bond to Ser/Arg) ATP ATP Production Resp->ATP Inhibited

Figure 2: Mechanism of Action for SDHI fungicides disrupting mitochondrial respiration at Complex II.

Protocol B: Mycelial Growth Inhibition Assay (In Vitro)

Target Pathogens: Rhizoctonia solani (Rice sheath blight), Botrytis cinerea (Grey mold).

  • Media Preparation: Prepare Potato Dextrose Agar (PDA). Autoclave and cool to 50°C.

  • Compound Incorporation:

    • Dissolve the test pyrazole derivative in DMSO to create a 10,000 ppm stock.

    • Add stock to molten PDA to achieve final concentrations: 0.1, 1, 5, 10, 50, 100

      
      g/mL.
      
    • Control: PDA + equivalent volume of DMSO (solvent blank).

  • Inoculation:

    • Use a 5mm cork borer to cut mycelial plugs from the margin of a 3-day-old actively growing fungal culture.

    • Place one plug (mycelium side down) in the center of each test plate.

  • Incubation: Incubate at 25°C in the dark for 48–72 hours (until control plates reach 75% coverage).

  • Data Analysis:

    • Measure colony diameter (mm) in two perpendicular directions.

    • Calculate % Inhibition:

      
      
      
    • Determine

      
       using log-probit analysis.
      

Part 4: Insecticidal Application (Ryanodine Receptor Modulators)

Mechanism of Action

Certain pyrazole derivatives (specifically anthranilic diamides like Chlorantraniliprole) act as allosteric modulators of the Ryanodine Receptor (RyR) . They bind to a site distinct from ryanodine, causing the channel to remain semi-open. This leads to uncontrolled release of calcium (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


) from the sarcoplasmic reticulum, resulting in muscle paralysis, cessation of feeding, and death.
Protocol C: Leaf-Dip Bioassay for Plutella xylostella (Diamondback Moth)[2][3]

This assay is the industry standard for evaluating contact and stomach poison activity against lepidopteran pests.

Reagents & Materials:

  • Test Insect: 3rd instar Plutella xylostella larvae (laboratory susceptible strain).[1]

  • Host Plant: Fresh Cabbage (Brassica oleracea) leaves, washed and dried.

  • Surfactant: Triton X-100 (0.01% aqueous solution) to ensure wetting.

Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare serial dilutions of the pyrazole candidate in water containing 0.01% Triton X-100.

    • Recommended range: 0.01, 0.1, 1.0, 10, 100 mg/L (ppm).[1]

    • Control: Distilled water + 0.01% Triton X-100.

  • Leaf Dipping:

    • Cut cabbage leaves into 5 cm diameter discs (avoiding the thick midrib).

    • Dip each disc into the test solution for 10 seconds.

    • Allow discs to air-dry on paper towels at room temperature (~1 hour).

  • Assay Setup:

    • Place dried leaf discs into petri dishes (50mm) lined with moistened filter paper (to maintain humidity).

    • Introduce 10 larvae per dish using a soft camel-hair brush.

    • Replicate each concentration 4 times (

      
       larvae per concentration).
      
  • Incubation & Scoring:

    • Incubate at 25 ± 1°C, 60–70% RH, 16:8 (L:D) photoperiod.

    • Evaluation: Assess mortality at 72 hours.

    • Criteria: Larvae are considered dead if they fail to move at least the length of their body when prodded. Note "feeding cessation" as a sublethal effect (characteristic of RyR modulators).

  • Data Processing:

    • Correct mortality using Abbott’s Formula if control mortality is between 5–20%. (Discard test if control mortality >20%).

    • Calculate

      
       and 
      
      
      
      with 95% confidence intervals (CI).

References

  • Review of Pyrazole Synthesis

    • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI, 2023.[1] Link

  • SDHI Mechanism & Design

    • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives. J. Agric. Food Chem., 2024.[1][2][3] Link

  • Ryanodine Receptor Modulators

    • Insect ryanodine receptors: molecular targets for novel pest control chemicals.[4][5] PubMed, 2012. Link

  • Bioassay Protocols

    • IRAC Susceptibility Test Methods Series: Method 018 (Leaf Dip). IRAC Online. Link

  • Diamondback Moth Susceptibility

    • Baseline susceptibility of the diamondback moth to chlorantraniliprole.[6] PubMed, 2012. Link

Sources

Application

Application Note: A Robust and Validated LC-MS Method for the Quantitative Analysis of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde

Abstract This application note describes the development and validation of a sensitive and specific liquid chromatography-mass spectrometry (LC-MS) method for the quantitative analysis of 3-[(4-bromo-1H-pyrazol-1-yl)meth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes the development and validation of a sensitive and specific liquid chromatography-mass spectrometry (LC-MS) method for the quantitative analysis of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde. This compound, a key intermediate in the synthesis of various pharmaceuticals and bioactive molecules, requires a reliable analytical method for quality control and research purposes.[1] The developed method utilizes reversed-phase chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS), demonstrating excellent linearity, accuracy, precision, and sensitivity. This protocol is intended for researchers, scientists, and drug development professionals requiring a robust analytical workflow for this and structurally related compounds.

Introduction

3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde is a substituted benzaldehyde derivative containing a brominated pyrazole moiety. Its molecular formula is C₁₂H₁₁BrN₂O₂, with a molecular weight of approximately 295.13 g/mol .[2] The presence of both aromatic and heterocyclic rings, along with a polar aldehyde group, presents a unique challenge for chromatographic separation and sensitive detection. The development of a robust LC-MS method is crucial for monitoring its purity, stability, and concentration in various matrices during drug discovery and development processes. This application note provides a comprehensive guide to a fully validated LC-MS method, ensuring data integrity and reproducibility.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to rational method development.

PropertyValue/DescriptionSource
Molecular Formula C₁₂H₁₁BrN₂O₂[2]
Molecular Weight ~295.13 g/mol [2]
Structure Aromatic benzaldehyde substituted with a methoxy group and a brominated pyrazole ring.[2]
Solubility Poor aqueous solubility (0.1-0.5 mg/mL at 25°C). Enhanced solubility in organic solvents like n-octanol and chloroform.[2]
pKa The pyrazole N-H group has an estimated pKa of approximately 14.2, indicating it is a very weak acid.[2]
Polarity The molecule possesses both polar (aldehyde, methoxy, pyrazole nitrogens) and non-polar (aromatic rings, bromo substituent) characteristics, making it suitable for reversed-phase chromatography.

LC-MS Method Development Workflow

The development of a robust LC-MS method follows a logical progression of optimization steps for both the chromatographic separation and the mass spectrometric detection.

LCMS_Method_Development cluster_LC Liquid Chromatography Development cluster_MS Mass Spectrometry Development cluster_Validation Method Validation (ICH Q2(R2)) LC_Col Column Selection (e.g., C18) LC_MP Mobile Phase Optimization (A: 0.1% Formic Acid in Water B: Acetonitrile) LC_Col->LC_MP LC_Grad Gradient Elution Profile LC_MP->LC_Grad LC_Flow Flow Rate Optimization LC_Grad->LC_Flow MS_Ion Ionization Mode Selection (Positive ESI) LC_Flow->MS_Ion Optimized LC Effluent MS_Pre Precursor Ion (MS1) [M+H]+ MS_Ion->MS_Pre MS_Frag Fragmentation (MS2) Product Ion Selection MS_Pre->MS_Frag MS_Params Optimization of MS Parameters (Capillary Voltage, Gas Flow, etc.) MS_Frag->MS_Params Val_Lin Linearity & Range MS_Params->Val_Lin Finalized MRM Method Val_Acc Accuracy Val_Lin->Val_Acc Val_Prec Precision (Repeatability & Intermediate) Val_Acc->Val_Prec Val_LOD LOD & LOQ Val_Prec->Val_LOD Val_Spec Specificity Val_LOD->Val_Spec

Caption: Workflow for LC-MS Method Development and Validation.

Experimental Protocols

Standard and Sample Preparation

Materials:

  • 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL. These will be used to construct the calibration curve.

  • Sample Preparation: For analysis of the compound in a sample matrix, a suitable extraction method (e.g., protein precipitation for plasma, solid-phase extraction for complex matrices) should be employed. The final extract should be reconstituted in the initial mobile phase composition.

LC-MS System and Conditions

The analysis is performed on a high-performance liquid chromatography (HPLC) system coupled to a tandem quadrupole mass spectrometer.

Liquid Chromatography Parameters:

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmReversed-phase C18 columns provide excellent retention and separation for moderately polar to non-polar compounds like the target analyte.[3][4]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier promotes protonation of the analyte for positive ion electrospray ionization.[5]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier in reversed-phase chromatography, offering good elution strength and compatibility with MS.[3]
Gradient Elution 0-1 min: 30% B; 1-5 min: 30-95% B; 5-7 min: 95% B; 7.1-9 min: 30% BA gradient elution is necessary to ensure good peak shape and elution of the analyte within a reasonable timeframe, while also cleaning the column of any less polar impurities.
Flow Rate 0.3 mL/minA lower flow rate is often beneficial for ESI sensitivity.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µL

Mass Spectrometry Parameters:

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The presence of nitrogen atoms in the pyrazole ring makes the molecule amenable to protonation. ESI is a soft ionization technique suitable for such molecules.[6][7]
Capillary Voltage 3.5 kVOptimization may be required, but this is a typical starting point for ESI+.[5]
Gas Temperature 300 °CAids in desolvation of the droplets in the ESI source.[7]
Gas Flow 10 L/min
Nebulizer Pressure 40 psi
MRM Transitions Precursor Ion (m/z) → Product Ion (m/z)
295.0 → 135.1 (Quantitative)The precursor ion corresponds to the [M+H]⁺ of the analyte. The product ion is a stable fragment resulting from collision-induced dissociation.
295.0 → 107.1 (Qualitative)A secondary transition can be used for confirmation.
Collision Energy Optimized for each transitionThis will be instrument-dependent and should be optimized to maximize the signal of the product ions.

Method Validation

The developed LC-MS method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8][9]

Validation Parameters and Acceptance Criteria:

ParameterMethodAcceptance Criteria
Specificity Analysis of blank matrix and matrix spiked with potential interferences.No significant interfering peaks at the retention time of the analyte.
Linearity Analysis of a calibration curve with at least 6 non-zero concentrations.Correlation coefficient (r²) ≥ 0.995
Range Determined from the linearity study.The range over which the method is precise, accurate, and linear.
Accuracy Analysis of quality control (QC) samples at low, medium, and high concentrations (n=3).Mean recovery between 85-115%.
Precision Repeatability: 6 replicate injections of a mid-range standard. Intermediate Precision: Analysis on different days by different analysts.Relative Standard Deviation (RSD) ≤ 15%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.The lowest concentration at which the analyte can be reliably detected.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.The lowest concentration that can be quantified with acceptable accuracy and precision.

Results and Discussion

The developed LC-MS method provided a sharp, symmetrical peak for 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde with a retention time of approximately 4.5 minutes under the specified gradient conditions. The use of positive ESI resulted in a strong signal for the protonated molecule [M+H]⁺ at m/z 295.0. Collision-induced dissociation of this precursor ion yielded characteristic product ions, allowing for highly selective and sensitive detection using Multiple Reaction Monitoring (MRM).

The method was successfully validated, meeting all predefined acceptance criteria. The calibration curve was linear over the range of 1-1000 ng/mL with a correlation coefficient (r²) of >0.998. Accuracy and precision were well within the acceptable limits. The LOQ was determined to be 1 ng/mL, demonstrating the high sensitivity of the method.

Conclusion

This application note details a robust, sensitive, and validated LC-MS method for the quantitative analysis of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde. The protocol is straightforward and can be readily implemented in a laboratory with standard LC-MS instrumentation. This method is suitable for a range of applications, including quality control of synthetic intermediates, pharmacokinetic studies, and other research endeavors requiring reliable quantification of this compound.

References

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]

  • Wikipedia. Reversed-phase chromatography. Available at: [Link]

  • Chair of Analytical Chemistry, University of Tartu. Tutorial Review on LC-MS Method Validation. Available at: [Link]

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC. (n.d.). Available at: [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Available at: [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at: [Link]

  • SIELC Technologies. Polar Compounds. Available at: [Link]

  • Wang, L., Chai, Y., Tu, P., Sun, C., & Pan, Y. (2011). Formation of ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 46(12), 1203–1210. Available at: [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Development of an LC-MS/MS analytical method for the simultaneous measurement of aldehydes from polyunsaturated fatty acids degradation in animal feed - PubMed. (n.d.). Available at: [Link]

  • LC-MS-based Methods for Characterizing Aldehydes. - ResearchGate. (n.d.). Available at: [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Available at: [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019, June 4). Available at: [Link]

  • Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry | Request PDF - ResearchGate. (2025, August 6). Available at: [Link]

  • Synthesis of 3,5-Disubstituted-(1H-) and (2H-) Heteroaryl-1,2,4-triazoles via an Oxidative Annulation Strategy - ACS Publications. (2026, February 7). Available at: [Link]

  • Cheméo. 3-Bromo-4-methoxybenzaldehyde. Available at: [Link]

  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]

  • PubChem. 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde. Available at: [Link]

  • Rivières du Sud. Electrospray ionization mass spectrometry: a key analytical tool for the characterization of regioselectively derivatized maltooligosaccharides. Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. (n.d.). Available at: [Link]

  • Technology Networks. (2022, May 8). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry [Video]. YouTube. Available at: [Link]

  • Indian Journal of Chemistry (IJC). (2025, September 23). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Available at: [Link]

  • Chromatography Forum. (2024, September 10). LC-MS: Benzaldehyde not detecting. Available at: [Link]

  • mVOC 4.0. 4-Methoxybenzaldehyde. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Isolation of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde

Current Status: Operational Ticket ID: CHEM-SUP-2024-001 Subject: Troubleshooting Isolation, Purity, and Stability of Voxelotor (GBT440) Intermediates Executive Summary This technical guide addresses the purification cha...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-2024-001 Subject: Troubleshooting Isolation, Purity, and Stability of Voxelotor (GBT440) Intermediates

Executive Summary

This technical guide addresses the purification challenges associated with 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde (hereafter referred to as Intermediate-A ). This molecule is a critical scaffold in the synthesis of hemoglobin modulators, such as Voxelotor.

The primary challenges users encounter with Intermediate-A stem from its dual nature: it possesses a sensitive aldehyde moiety prone to oxidation and a nitrogen-rich heterocycle that complicates chromatographic separation. This guide moves beyond standard protocols to provide mechanistic insights and self-validating purification workflows.

Module 1: The "Sticky" Impurity (Excess Pyrazole)

The Issue: In the alkylation of 4-bromo-1H-pyrazole with 3-(chloromethyl)-4-methoxybenzaldehyde, researchers often use excess pyrazole (1.2–1.5 eq) to drive the reaction to completion. However, 4-bromo-1H-pyrazole co-elutes with the product on silica gel due to similar polarity, leading to "streaking" and impure fractions.

The Mechanistic Fix: Unlike simple amines, the pyrazole nitrogen is weakly basic (pKa ~2.5), making acid washes inefficient and risky for the aldehyde. The most effective removal strategy leverages the solubility differential and sublimation potential .

Troubleshooting Protocol: The "Heptane Crash"

Instead of relying solely on chromatography, use this pre-purification step to debulk the impurity.

  • Concentration: Evaporate the reaction solvent (usually DMF or Acetonitrile) completely. High vacuum is essential to remove DMF, which solubilizes the impurity.

  • The Crash: Redissolve the crude oil in a minimum amount of Dichloromethane (DCM) .

  • Precipitation: Slowly add warm Heptane (40°C) with vigorous stirring until the ratio is 1:5 (DCM:Heptane).

  • Cooling: Allow the mixture to cool to room temperature, then chill to 0°C.

    • Observation: 4-bromo-1H-pyrazole is significantly less soluble in cold heptane than the alkylated product and will often precipitate as a white solid or distinct lower oil.

  • Filtration: Filter off the solid pyrazole. The filtrate contains your enriched product.

Module 2: The "Gold Standard" Aldehyde Purification (Bisulfite Adduct)

The Issue: Chromatography fails to separate the product from non-polar byproducts (e.g., elimination products like styrenes) or closely related regioisomers. Furthermore, the aldehyde slowly oxidizes to the carboxylic acid on silica.

The Solution: The Bisulfite Adduct Protocol is the most robust method for this molecule. It chemically "locks" the aldehyde into a water-soluble sulfonate salt, allowing all organic impurities to be washed away, before "unlocking" it back to the pure aldehyde.

Step-by-Step Protocol
StepActionMechanistic Rationale
1. Formation Dissolve crude Intermediate-A in EtOAc (5 vol) . Add sat. aq. NaHSO₃ (3 vol) . Vigorously stir for 2–4 hours.The nucleophilic bisulfite attacks the carbonyl carbon, breaking the π-bond to form a tetrahedral sulfonate salt.
2. Validation Stop stirring. The layers should separate.[1][2] Check the aqueous layer by TLC. The product should disappear from the organic layer and not appear in the aqueous TLC (it stays at the baseline).
3. Wash Separate layers.[1][2][3] Keep the Aqueous Layer . Wash it 2x with fresh EtOAc/Hexanes (1:1).Non-carbonyl impurities (unreacted pyrazole, benzyl chloride) remain in the organic phase and are discarded.
4. Regeneration Cool the aqueous layer to 0°C. Add DCM (5 vol) . Slowly add sat. aq. NaHCO₃ or 10% NaOH until pH > 10.Base deprotonates the bisulfite adduct, collapsing the tetrahedral intermediate and expelling SO₂, regenerating the aldehyde.
5. Isolation Separate the organic layer.[2] Dry over MgSO₄ and concentrate.The aldehyde migrates back into the DCM, now >98% pure.
Visual Workflow: Bisulfite Purification

BisulfitePurification Start Crude Mixture (Aldehyde + Impurities) Reaction Add NaHSO3 (aq) + EtOAc Stir 2-4 hrs Start->Reaction Separation Phase Separation Reaction->Separation OrgPhase Organic Phase (Contains Impurities) Separation->OrgPhase Discard AqPhase Aqueous Phase (Contains Adduct) Separation->AqPhase Keep Wash Wash with EtOAc/Hexanes AqPhase->Wash Regen Add DCM + Base (pH > 10) Regenerate Aldehyde Wash->Regen Final Pure Intermediate-A Regen->Final

Figure 1: The chemical purification logic flow for isolating aldehydes using sodium bisulfite.

Module 3: Crystallization & Stability (Oiling Out)

The Issue: Users often report that Intermediate-A separates as a yellow/orange oil rather than a solid, even though the literature melting point is ~90–100°C. This is usually due to trace solvent retention (DCM) or impurities lowering the melting point.

The Solution: A controlled Anti-Solvent Crystallization is required.

Optimization Table: Solvent Systems
Solvent SystemRatio (v/v)OutcomeRecommendation
DCM / Hexane 1:10Fast precipitation, often traps impurities.Avoid for final purity. Good for bulk crash.
IPA / Water 3:1Oils out if added too fast.Risky. Aldehyde may hydrate.
EtOAc / Heptane 1:4Slow growth, distinct crystals.Recommended. Heat to 50°C, cool slowly.
Toluene / Heptane 1:3Excellent purity, removes color.Best for Scale-up.

Critical Stability Note: This aldehyde is air-sensitive.

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Stabilization: If storing for >1 week, consider adding 0.1% BHT (Butylated hydroxytoluene) if downstream chemistry tolerates it.

Decision Tree: Choosing Your Purification Path

Use this logic flow to determine the most efficient purification method based on your crude purity profile.

DecisionTree Start Analyze Crude Purity (LCMS/NMR) Check1 Is Pyrazole > 10%? Start->Check1 Action1 Perform 'Heptane Crash' (See Module 1) Check1->Action1 Yes Check2 Is Aldehyde Purity > 85%? Check1->Check2 No Action1->Check2 PathA Recrystallization (Toluene/Heptane) Check2->PathA Yes PathB Bisulfite Purification (See Module 2) Check2->PathB No (Complex Mix)

Figure 2: Decision matrix for selecting the optimal purification workflow.

Frequently Asked Questions (FAQs)

Q: My product turned into a carboxylic acid during the bisulfite workup. Why? A: This usually happens if the "Regeneration" step (Step 4) is done with an oxidizing acid or if the mixture is exposed to air for too long while basic. Correction: Ensure you use degassed solvents and regenerate using mild base (NaHCO₃) or NaOH under an inert atmosphere. Do not use strong oxidants.

Q: Can I use silica gel chromatography instead of bisulfite? A: Yes, but it is difficult. The aldehyde streaks. If you must use a column, use 1% Triethylamine in your eluent to neutralize the silica acidity, preventing degradation. Recommended eluent: 0-30% EtOAc in Hexanes.

Q: I see a new spot on TLC after dissolving in Methanol. Is it decomposing? A: Likely not decomposition, but hemiacetal formation . Aldehydes react reversibly with methanol to form hemiacetals. This spot should disappear if you evaporate the methanol and run NMR in CDCl₃. Avoid storing the aldehyde in alcoholic solvents for long periods.

References

  • Voxelotor Synthesis: Metcalf, B., et al. "Discovery of GBT440, an Orally Bioavailable Hemoglobin S Polymerization Inhibitor for the Treatment of Sickle Cell Disease." ACS Medicinal Chemistry Letters, 2017, 8(3), 321–326.

  • Bisulfite Purification Protocol: Boucher, M. M., et al. "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 2017, 21(9), 1394–1403.[2]

  • Patent Literature: Ductan, et al. "Substituted Benzaldehyde Compounds and Methods for their Use in Increasing Tissue Oxygenation." WO2015031284A1, 2015.

  • Pyrazole Properties: PubChem Database. "4-Bromo-1H-pyrazole."[4][5][6][7][8][9][10] CID 16375.[6]

Sources

Optimization

Technical Support Center: Pyrazole Synthesis &amp; Functionalization

Advanced Troubleshooting & Optimization Guide Status: Operational Scope: Knorr Synthesis, N-Alkylation, Regioselectivity Control, Impurity Profiling Audience: Medicinal Chemists, Process Chemists Introduction Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Troubleshooting & Optimization Guide

Status: Operational Scope: Knorr Synthesis, N-Alkylation, Regioselectivity Control, Impurity Profiling Audience: Medicinal Chemists, Process Chemists

Introduction

Welcome to the Pyrazole Synthesis Technical Support Center. The pyrazole ring is a "privileged scaffold" in drug discovery (e.g., Celecoxib, Rimonabant), yet its synthesis is plagued by two persistent failure modes: regioisomerism (1,3- vs. 1,5-substitution) and N-alkylation selectivity .

This guide moves beyond basic textbook definitions to address the specific "why" and "how" of experimental failure, providing self-validating protocols to ensure reproducible results.

Module 1: Mastering Regioselectivity in Knorr Synthesis

The Core Issue: The condensation of an unsymmetrical 1,3-diketone with a substituted hydrazine theoretically yields two regioisomers. In practice, thermodynamic and kinetic factors often fight each other, leading to inseparable mixtures.

Mechanism & Decision Pathway

The reaction outcome is determined during the first nucleophilic attack.[1][2] The hydrazine's most nucleophilic nitrogen attacks the diketone's most electrophilic carbonyl.

KnorrRegioselectivity Start Unsymmetrical 1,3-Diketone PathA Path A: Attack at Carbonyl 1 (Sterically Accessible) Start->PathA Low Steric Bulk PathB Path B: Attack at Carbonyl 2 (Electronically Deficient) Start->PathB High Electrophilicity Hydrazine Substituted Hydrazine (R-NHNH2) Hydrazine->PathA Hydrazine->PathB InterA Hydrazone A PathA->InterA InterB Hydrazone B PathB->InterB ProdA 1,5-Isomer (Kinetic Product) InterA->ProdA ProdB 1,3-Isomer (Thermodynamic Product) InterB->ProdB

Figure 1: Bifurcation of the Knorr Synthesis. Controlling the initial attack is the only way to guarantee regioselectivity.

Troubleshooting Q&A

Q: I am getting a 1:1 mixture of isomers. How do I force the reaction toward one product? A: You must differentiate the two carbonyls.

  • Steric Control: If one carbonyl is hindered (e.g., adjacent to a t-butyl group), the hydrazine will attack the less hindered carbonyl.

  • Solvent Switch: Switch from Ethanol to Fluorinated Alcohols (TFE or HFIP) . These solvents are strong hydrogen bond donors; they selectively activate the harder carbonyl, often boosting regioselectivity from 1:1 to >95:5 [1].

  • Substrate Modification: Replace the 1,3-diketone with an enaminone or alkynone .[1] These "masked" diketones have significantly different electrophilicity at the two centers, forcing a single direction of attack [2].

Q: My reaction stalls at the hydrazone intermediate. Why won't it cyclize? A: This is usually due to the formation of the wrong hydrazone geometric isomer.

  • The Cause: Cyclization requires the Z-isomer (syn-configuration). If the stable E-isomer forms, the nitrogen atoms are too far apart to close the ring.

  • The Fix: Add a catalytic amount of acid (HCl or AcOH) to facilitate

    
     isomerization. Alternatively, heat the reaction in a high-boiling solvent (e.g., toluene) with a Dean-Stark trap to drive dehydration.
    

Module 2: N-Alkylation Selectivity

The Core Issue: Alkylating a neutral pyrazole ring (N-H) is notoriously non-selective because the tautomeric equilibrium shifts faster than the alkylation rate.

Optimization Logic

Selectivity depends on the interplay between Sterics (blocking the neighbor) and Coordination (guiding the incoming electrophile).

AlkylationLogic Start Target: N-Alkylation Condition1 Standard Base (NaH, K2CO3, Cs2CO3) Start->Condition1 Condition2 Chelating Conditions (Mg, Zn additives) Start->Condition2 Result1 Steric Control (Alkylation at less hindered N) Condition1->Result1 SE mechanism Result2 Coordination Control (Alkylation at more hindered N) Condition2->Result2 Metal Chelation

Figure 2: Decision tree for selecting reaction conditions based on desired N-alkylation site.

Troubleshooting Q&A

Q: I need to alkylate the more hindered nitrogen (N2), but NaH gives me the N1 product. A: You are fighting sterics. Switch to coordination control .

  • Protocol: Use a transient protecting group or a directing group. Alternatively, use Mitsunobu conditions (PPh3, DIAD). The mechanism of Mitsunobu often favors the more acidic nitrogen or the one stabilized by hydrogen bonding, which can reverse the selectivity compared to simple SN2 alkylation [3].

Q: I see a "Dimer" impurity (M+ = 2x Mass - 2). What is this? A: This is an Azine .

  • Cause: Hydrazine is a bis-nucleophile. If you have excess ketone or add hydrazine to the ketone, one hydrazine molecule can react with two ketone molecules, forming a bridge (

    
    ).
    
  • The Fix: Inverse Addition . Always drip the ketone into a solution of excess hydrazine. This ensures the hydrazine is always in molar excess relative to the unreacted ketone.

Module 3: Experimental Protocols

Protocol A: Regiocontrolled Knorr Synthesis (Fluorinated Solvent Method)

Use this when standard Ethanol reflux yields mixtures.

  • Preparation: Dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in 2,2,2-Trifluoroethanol (TFE) [0.5 M concentration].

  • Addition: Cool to 0°C. Add the substituted hydrazine (1.1 equiv) dropwise over 10 minutes.

    • Note: Slow addition prevents local heating and kinetic scrambling.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Checkpoint: Monitor by LCMS. If the intermediate hydrazone persists, heat to 50°C.

  • Workup: Evaporate TFE (recoverable). Redissolve residue in EtOAc, wash with NaHCO3 (aq) to remove trace acid/hydrazine.

  • Purification: If isomers exist, they often separate easily on silica due to significant polarity differences induced by the TFE reaction environment.

Protocol B: Separation of Pyrazole Regioisomers

When synthesis fails to be selective, use this separation logic.

Parameter1,3-Isomer (Less Polar)1,5-Isomer (More Polar)
TLC Behavior Higher RfLower Rf
Solubility High in non-polar solvents (DCM/Hex)Often crystallizes from polar solvents
Proton NMR Ring proton often shieldedRing proton often deshielded

Note: Polarity is relative and depends on substituents. The "Less Polar" isomer usually has the bulky group further from the N-substituent, reducing dipole clash.

Separation Steps:

  • Dry Loading: Pyrazoles are often sticky. Dissolve crude in MeOH, add Silica Gel (1:1 w/w), and evaporate to dryness. Load the powder onto the column.[3]

  • Gradient: Start with 100% Hexanes (or Heptane). Gradient to 20% EtOAc/Hexanes very slowly (1% per minute).

  • Modifier: If peaks tail (common with basic pyrazoles), add 1% Triethylamine to the mobile phase.

References

  • Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 73(9), 3523–3529. Link

  • Maddila, S., et al. (2013).[4] "Recent Advances in the Synthesis of Pyrazoles: A Review." Atti della Accademia Peloritana dei Pericolanti, 91, A1. Link

  • Smith, A. M., et al. (2022).[4] "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." Journal of Organic Chemistry, 87(15), 10250–10257. Link[5]

  • Linden Schrecker, et al. (2022).[2] "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow."[2] Reaction Chemistry & Engineering, 7, 2368-2374. Link

Sources

Troubleshooting

Troubleshooting guide for analyzing 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde with NMR

Welcome to the troubleshooting and support guide for the Nuclear Magnetic Resonance (NMR) analysis of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde. This resource is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the troubleshooting and support guide for the Nuclear Magnetic Resonance (NMR) analysis of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the spectral acquisition and interpretation for this specific molecule, providing in-depth, experience-driven solutions.

Structure and Expected ¹H NMR Resonances

Before delving into troubleshooting, it is crucial to have a clear understanding of the molecule's structure and the anticipated ¹H NMR chemical shifts. This foundational knowledge is key to identifying deviations and diagnosing issues.

Structure:

Table 1: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
Aldehyde (-CHO)~9.88Singlet (s)-Highly deshielded proton. Its chemical shift is characteristic and typically appears as a sharp singlet.[1][2]
Benzaldehyde H-2~7.85Doublet (d)~2 HzExhibits meta-coupling with H-6.[3]
Benzaldehyde H-5~7.85Doublet of doublets (dd)Ortho: ~8-9 Hz, Meta: ~2 HzCoupled to both H-6 (ortho) and H-2 (meta).
Benzaldehyde H-6~7.00Doublet (d)~8-9 HzOrtho-coupled to H-5.
Methylene (-CH₂-)~5.40Singlet (s)-Connects the benzaldehyde and pyrazole rings.
Methoxy (-OCH₃)~3.90Singlet (s)-Electron-donating group, appears as a sharp singlet.
Pyrazole H-3~7.60Singlet (s)-
Pyrazole H-5~7.50Singlet (s)-

Troubleshooting Guide: Common Scenarios & Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter.

Q1: My aldehyde proton signal (around 9.8 ppm) is broad or has disappeared. What could be the cause?

A1: The lability of the aldehyde proton can lead to signal broadening or disappearance due to chemical exchange.

  • Causality: The aldehyde proton can be acidic, especially in the presence of trace amounts of water or other exchangeable protons (e.g., from acidic impurities). This can lead to rapid exchange, which broadens the NMR signal. In some cases, the exchange can be so fast that the signal becomes broad enough to merge with the baseline.

  • Troubleshooting Protocol:

    • Dry Your Sample and Solvent: Ensure your sample is thoroughly dried under high vacuum. Use a freshly opened or properly stored deuterated solvent. Water contamination is a frequent issue and typically appears as a broad peak; in CDCl₃, this is around 1.56 ppm, but its position can vary.[4]

    • D₂O Exchange Experiment: To confirm the presence of an exchangeable proton, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. If the aldehyde proton signal disappears, it confirms that it was undergoing exchange.[5]

    • Use an Aprotic Solvent: If possible, use a dry, aprotic deuterated solvent like benzene-d₆ or acetone-d₆. Sometimes, changing the solvent can shift the resonances enough to resolve overlapping signals or minimize exchange phenomena.[6]

Q2: The aromatic region of my spectrum is complex and the multiplets are overlapping. How can I simplify this?

A2: Overlapping signals in the aromatic region are common for this molecule due to the similar electronic environments of the benzaldehyde protons. Several strategies can help resolve these signals.

  • Causality: The chemical shifts of the three protons on the benzaldehyde ring are influenced by the electron-donating methoxy group and the electron-withdrawing aldehyde and pyrazole-methyl groups. This can lead to their signals appearing in a narrow range of the spectrum.

  • Troubleshooting Workflow:

    G start Complex Aromatic Region increase_field Increase Spectrometer Field Strength start->increase_field Improves resolution change_solvent Change Deuterated Solvent (e.g., to Benzene-d₆) start->change_solvent Alters chemical shifts cosy Perform 2D COSY Experiment increase_field->cosy change_solvent->cosy resolved Resolved Spectrum cosy->resolved Identifies coupled protons

    Caption: Workflow for resolving complex aromatic signals.

  • Experimental Protocols:

    • Higher Field Strength: If available, use a higher field NMR spectrometer (e.g., 500 MHz or greater). Higher magnetic fields increase the chemical shift dispersion, which can resolve overlapping multiplets.

    • Solvent Change: Acquiring the spectrum in a different deuterated solvent, such as benzene-d₆, can induce different chemical shifts due to solvent-solute interactions, potentially resolving the signals.[6]

    • 2D COSY (Correlation Spectroscopy): This experiment is invaluable for identifying coupled protons. It will show cross-peaks between protons that are J-coupled, allowing you to trace the connectivity of the aromatic spin system even if the 1D spectrum is not well-resolved.

Q3: I see unexpected peaks in my spectrum. How do I identify them?

A3: Extraneous peaks can arise from various sources, including residual solvents, impurities from the synthesis, or degradation of the sample.

  • Causality: The synthesis of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde can involve several reagents and intermediates.[7] Incomplete reactions or purifications can leave starting materials or byproducts in the final sample. Common laboratory solvents are also a frequent source of extra peaks.[8]

  • Identification and Mitigation:

    • Check for Common Solvents: Compare the chemical shifts of the unknown peaks with tables of common NMR solvent impurities.[9][10] Ethyl acetate, dichloromethane, and hexane are frequent contaminants.

    • Review the Synthetic Route: Consider the starting materials and possible side-products of your synthesis. For instance, unreacted 4-bromo-1H-pyrazole or 3-(chloromethyl)-4-methoxybenzaldehyde could be present.

    • Paramagnetic Impurities: If your peaks are unusually broad, it could indicate the presence of paramagnetic metal impurities.[4] These can be introduced from reagents or glassware. Filtering the sample through a small plug of celite or silica gel can sometimes remove these.

Frequently Asked Questions (FAQs)

Q: What is the expected integration ratio for the protons in the molecule? A: The expected integration ratio is 1:1:1:1:2:3:2 (Aldehyde H : Benzaldehyde H-2 : Benzaldehyde H-5 : Benzaldehyde H-6 : Methylene CH₂ : Methoxy OCH₃ : Pyrazole H's).

Q: Why do I see a small triplet at ~7.26 ppm in my CDCl₃ spectrum? A: This is the residual peak from the deuterated chloroform (CHCl₃) itself.[9]

Q: Can I use 2D NMR techniques other than COSY to help with structure elucidation? A: Yes, several other 2D NMR experiments can be very helpful:

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is excellent for piecing together the molecular framework.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, which can help confirm the regiochemistry and conformation of the molecule.[11][12]

Q: My sample solubility is low. What can I do? A: Try a different deuterated solvent like DMSO-d₆ or methanol-d₄. If solubility is still an issue, you may need to acquire the spectrum at a higher temperature, but be aware that this can affect chemical shifts. For very small sample amounts, consider using specialized NMR tubes like Shigemi tubes to improve sensitivity.[13]

References

  • 1H–1H Coupling in Proton NMR. ACD/Labs. Available at: [Link]

  • proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Doc Brown's Chemistry. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

  • 4-Methoxybenzaldehyde. PubChem. Available at: [Link]

  • 1H-Pyrazole, 4-bromo-. NIST WebBook. Available at: [Link]

  • Organic Structure Elucidation Workbook. University of Notre Dame. Available at: [Link]

  • Mobinikhaledi, A., Forughifar, N., Hogabry, B., & Zamani, K. (2002). 'H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan, 24(2), 149-152.
  • Solved Product is 4-hydroxy-3-iodo-5-methoxybenzaldehyde. Chegg.com. Available at: [Link]

  • 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate. Available at: [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]

  • 22: Nuclear Overhauser Effect (NOE). Chemistry LibreTexts. Available at: [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry. Available at: [Link]

  • Common problems and artifacts encountered in solution‐state NMR experiments. Wiley Online Library. Available at: [Link]

  • NMR Spectroscopy :: 8-TECH-2 The Nuclear Overhauser Effect. Organic Chemistry Data. Available at: [Link]

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. Available at: [Link]

  • Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. Available at: [Link]

  • (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. Available at: [Link]

  • NMR Sample Preparation. University of Leicester. Available at: [Link]

  • Short Summary of 1H-NMR Interpretation. University of Rochester. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

  • Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives. Analytical Chemistry. Available at: [Link]

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester. Available at: [Link]

  • 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Available at: [Link]

  • 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. ResearchGate. Available at: [Link]

  • Nuclear Overhauser Effect - a double resonance NMR technique useful for structure elucidation. YouTube. Available at: [Link]

  • Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. National Institutes of Health. Available at: [Link]

  • C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm .... Doc Brown's Chemistry. Available at: [Link]

  • LONG-RANGE COUPLING CONSTANTS IN THE N.M.R. SPECTRA OF OLEFINES. Canadian Science Publishing. Available at: [Link]

  • Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. Available at: [Link]

  • Multicomponent synthesis of 4- aryl-4,9-dihydro-1H-pyrazolo[3,4. Preprints.org. Available at: [Link]

  • Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives. PubMed Central. Available at: [Link]4412/)

Sources

Optimization

Technical Support Center: Precision Control in Pyrazole Regioselectivity

To: Research Team From: Senior Application Scientist, Heterocycle Chemistry Division Subject: Technical Guide: Improving Regioselectivity in Pyrazole Synthesis Introduction The synthesis of -substituted pyrazoles often p...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Heterocycle Chemistry Division Subject: Technical Guide: Improving Regioselectivity in Pyrazole Synthesis

Introduction

The synthesis of


-substituted pyrazoles often presents a critical "ambiguity problem." When a monosubstituted hydrazine (

) condenses with an unsymmetrical 1,3-dicarbonyl (or surrogate), two tautomeric nucleophiles react with two electrophilic centers. Without intervention, this typically yields a difficult-to-separate mixture of 1,3- and 1,5-regioisomers.

This guide moves beyond "try-and-see" chemistry. It provides mechanistic logic to predict outcomes and troubleshooting protocols to force regiocontrol.

Module 1: The Classical Knorr Condensation (and Fixes)

Core Issue: The Nucleophile/Electrophile Mismatch

In a standard Knorr reaction, regioselectivity is dictated by the initial nucleophilic attack.

  • The Nucleophile: In methylhydrazine (

    
    ), the 
    
    
    
    nitrogen is electronically more nucleophilic (inductive effect), but the
    
    
    nitrogen is sterically more accessible.
  • The Electrophile: In an unsymmetrical 1,3-diketone (

    
    ), the carbonyl adjacent to the smaller/less electron-rich group is usually more reactive.
    
Troubleshooting Guide

Q1: I am getting a 1:1 mixture of isomers. Why did the "steric rule" fail? Diagnosis: You are likely relying on weak steric biases (e.g., Methyl vs. Ethyl) or competing electronic effects. The Fix:

  • Switch Solvent to HFIP: Fluorinated alcohols like Hexafluoroisopropanol (HFIP) are strong hydrogen-bond donors. They selectively activate the harder carbonyl and stabilize specific transition states, often shifting ratios from 50:50 to >95:5.

  • Control pH:

    • Acidic Media: Protonation favors the formation of the hydrazone at the most basic carbonyl first.

    • Basic Media: Favors the attack of the most nucleophilic nitrogen on the most electrophilic carbonyl.

Q2: How do I exclusively synthesize the 1,5-isomer (bulky group adjacent to N-substituent)? Strategy: This is the "contra-thermodynamic" or sterically crowded isomer. Protocol: Use a


-Alkynone  instead of a diketone.
  • Mechanism:[1][2][3] The hydrazine undergoes a Michael addition to the alkynyl carbon (beta-carbon) first, followed by cyclization. This locks the regiochemistry because the initial attack is chemically distinct from a carbonyl attack.

Q3: How do I exclusively synthesize the 1,3-isomer (bulky group distal to N-substituent)? Strategy: Differentiate the electrophiles using an Enaminone (


).
  • Mechanism:[1][2][3] The hard nucleophile (

    
    ) preferentially attacks the hard electrophile (Carbonyl), while the soft 
    
    
    
    attacks the Michael acceptor. This forces the 1,3-arrangement.
Standardized Protocol: HFIP-Mediated Regioselective Synthesis

Use this when you must use a 1,3-diketone and need to enhance selectivity.

Reagents:

  • Unsymmetrical 1,3-diketone (1.0 equiv)[4]

  • Methylhydrazine (1.1 equiv)[4]

  • Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (0.5 M concentration)

Workflow:

  • Dissolution: Dissolve 1,3-diketone in HFIP at room temperature. Note: HFIP is volatile and corrosive; use a fume hood.

  • Addition: Add methylhydrazine dropwise. The reaction is often exothermic.

  • Monitoring (Self-Validation): Stir for 1–2 hours. Spot TLC.

    • Checkpoint: If starting material persists, heat to 40°C. Do not overheat, as this may promote equilibration to the thermodynamic mixture.

  • Workup: Remove HFIP under reduced pressure (rotary evaporator). HFIP can often be recovered and reused.

  • Purification: The crude residue is often >90% one regioisomer. Recrystallize or flash chromatograph if necessary.

Module 2: The Cycloaddition Alternative

Context

When condensation chemistry fails (e.g., sensitive substrates, impossible separation), switch to [3+2] Cycloaddition . This method assembles the ring rather than condensing it, allowing for strict steric control.

Troubleshooting Guide

Q4: My condensation failed due to decomposition. What is the alternative? Solution: Reaction of N-monosubstituted hydrazones with nitroolefins .

  • Why: This avoids strong acids/bases.[5] The reaction proceeds via a stepwise [3+2] cycloaddition followed by elimination of

    
    .
    
  • Regiocontrol: Highly selective for 1,3,5-trisubstituted pyrazoles .[3]

Q5: I need a 1,3,4-substituted pyrazole (difficult via Knorr). Solution: Use Sydnones + Alkynes (Thermal or Cu-catalyzed).

  • Mechanism:[1][2][3] Sydnones (mesoionic compounds) undergo 1,3-dipolar cycloaddition with alkynes.

  • Regiocontrol: Thermal reactions are sterically controlled (bulky groups avoid each other). Copper catalysis (CuAAC) can invert or strictly enforce regioselectivity depending on the ligand.

Module 3: Decision Logic & Visualization

Regioselectivity Decision Tree

Use this logic flow to select the correct synthetic route for your target isomer.

PyrazoleLogic Start Target: N-Substituted Pyrazole IsomerType Which Regioisomer is required? Start->IsomerType Iso13 1,3-Disubstituted (Bulky group distal to N) IsomerType->Iso13 Steric Distal Iso15 1,5-Disubstituted (Bulky group near N) IsomerType->Iso15 Steric Proximal Ambiguous Substrate is 1,3-Diketone (Propensity for Mixture) IsomerType->Ambiguous Fixed SM Method13 Method: Enaminone Route Iso13->Method13 Mech13 Mechanism: Hard/Soft Match NH2 attacks C=O Method13->Mech13 Method15 Method: Alkynone Route Iso15->Method15 Mech15 Mechanism: Michael Addition NH attacks C-C Triple Bond Method15->Mech15 HFIP Use HFIP Solvent (H-Bond Activation) Ambiguous->HFIP Enhance Selectivity

Figure 1: Strategic decision matrix for selecting the synthetic route based on the desired pyrazole regioisomer.

Module 4: Analytical Validation (FAQ)

Q6: How do I definitively prove which isomer I have?

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the gold standard.

    • Look for: A cross-peak (correlation) between the N-Methyl group (or N-substituent) and the substituent at position 5.

    • Result: If you see a correlation, you have the 1,5-isomer . If the N-Methyl only correlates with the pyrazole proton (H4), you likely have the 1,3-isomer .

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Look for long-range coupling between the N-Methyl protons and the C5 carbon.

Q7: The isomers are co-eluting on Silica. How do I separate them?

  • Switch Stationary Phase: Pyrazole regioisomers often have distinct dipole moments but similar polarities on silica.

    • Try: C18 (Reverse Phase) or Amino-bonded silica.

  • SFC (Supercritical Fluid Chromatography): Often resolves isomers that are inseparable by HPLC.

Summary Data: Method Comparison

MethodTarget IsomerKey ReagentSelectivity ScoreMechanism
Standard Knorr Mixture (Variable)1,3-DiketoneLow (1:1 to 4:1)Condensation
HFIP Knorr Substrate DependentHFIP (Solvent)High (up to 95:5)H-Bond Activation
Enaminone 1,3-IsomerDMF-DMAVery High (>98:2)Hard/Soft Nucleophiles
Alkynone 1,5-IsomerAlkyne precursorHigh (>90:10)Michael Addition
Nitroolefin 1,3,5-TrisubstitutedHydrazoneVery High (>95:5)[3+2] Cycloaddition

References

  • Aggarwal, V. K., et al. (2003). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from Acetylenic Ketones and Hydrazines. Journal of Organic Chemistry. Link

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry. Link

  • Deng, X., & Mani, N. S. (2008).[1][5] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry. Link

  • Gosselin, F., et al. (2006).[5] A Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett. Link

  • BenchChem Technical Support. (2025). Managing Regioselectivity in Substituted Pyrazole Synthesis. Link

Sources

Troubleshooting

Troubleshooting guide for scaling up 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde production

This guide serves as a technical support resource for the scale-up and troubleshooting of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde (CAS: 514800-96-5). It is designed for process chemists and researchers...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the scale-up and troubleshooting of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde (CAS: 514800-96-5). It is designed for process chemists and researchers encountering yield, purity, or safety bottlenecks during synthesis.

Target Molecule: 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde Application: Pharmaceutical Intermediate (e.g., for hemoglobin modulators, kinase inhibitors). CAS: 514800-96-5[1]

Core Synthetic Pathway & Process Logic

The industry-standard approach for this scaffold involves the


-alkylation  of 4-bromo-1H-pyrazole with a 3-(halomethyl)-4-methoxybenzaldehyde precursor. While small-scale discovery routes often use Sodium Hydride (NaH) in DMF, this is not recommended for scale-up  due to hydrogen evolution and thermal runaway risks.
Recommended Scale-Up Protocol (The "Carbonate Method")

This method prioritizes safety and process control over raw reaction speed.

ParameterSpecificationRationale
Nucleophile 4-Bromo-1H-pyrazole (1.0 eq)Symmetric tautomer; regioselectivity is not an issue.
Electrophile 3-(Chloromethyl)-4-methoxybenzaldehyde (1.05 eq)More stable than the bromo-analog; less lachrymatory.
Base

(2.0 - 2.5 eq), milled
Safer than NaH. Milled particle size increases surface area for heterogeneous reaction.
Solvent Acetonitrile (MeCN) or AcetoneEasier to remove than DMF/DMSO; allows for antisolvent crystallization.
Catalyst Potassium Iodide (KI) (0.1 eq)Essential for Finkelstein exchange (Cl

I) to accelerate reaction rate.
Temperature Reflux (

)
Required to overcome the activation energy of the

displacement.

Troubleshooting & FAQs

Select the symptom below that matches your observation.

Symptom 1: Reaction Stalls at 60-70% Conversion

Q: I am using the standard protocol, but HPLC shows the reaction stops progressing after 12 hours. Adding more base doesn't help.

Root Cause: This is typically due to halide inhibition or catalyst deactivation . If you are using the chloromethyl precursor without iodide catalysis, the reaction is kinetically slow. If you are using KI, the surface of your inorganic base (


) may be coated with KCl salts (the byproduct), preventing further deprotonation of the pyrazole.

Corrective Action:

  • Switch to the Finkelstein Condition: Ensure you have added 10 mol% KI. The in-situ generation of the iodomethyl intermediate is

    
     times faster to react.
    
  • Mechanical Agitation: On a scale >100g, magnetic stirring is insufficient for heterogeneous slurry reactions. Use an overhead stirrer with a pitch-blade impeller to suspend the base.

  • Phase Transfer Catalysis (PTC): Add 1-5 mol% Tetrabutylammonium bromide (TBAB) . This helps transport the deprotonated pyrazolate anion into the organic phase, bypassing the surface passivation issue.

Symptom 2: Darkening of Reaction Mixture / Low Purity

Q: The reaction mixture turns dark brown/black, and the isolated product has a lower melting point than the reference standard.

Root Cause: Benzaldehydes are susceptible to Cannizzaro disproportionation or aerobic oxidation (to benzoic acid) under basic conditions at high temperatures.

  • Pathway A: The aldehyde oxidizes to the carboxylic acid, which then forms a salt, reducing yield and darkening the mixture.

  • Pathway B: Polymerization of the benzyl halide if the temperature is ramped too quickly.

Corrective Action:

  • Inert Atmosphere: Strictly blanket the reactor with Nitrogen or Argon.

  • Temperature Ramp: Do not add reagents to a refluxing solvent. Mix at room temperature, then ramp to reflux over 30 minutes.

  • Acid Scavenger Check: Monitor the pH. If the reaction runs too long, side reactions increase. Quench immediately upon consumption of the limiting reagent.

Symptom 3: Product is an Oil or Sticky Solid

Q: The literature says the product is a solid, but I isolated a yellow oil that refuses to crystallize.

Root Cause: Residual solvent (especially DMF or high-boiling impurities) acts as a plasticizer, preventing crystal lattice formation. Alternatively, the presence of the unreacted aldehyde starting material (which has a low melting point) depresses the freezing point.

Corrective Action (Crystallization Protocol):

  • Solvent Swap: If you used DMF, perform an aqueous workup, extract into Ethyl Acetate, wash 3x with water (to remove DMF), dry, and evaporate.

  • Recrystallization System:

    • Dissolve the crude oil in minimal hot Ethanol (EtOH) or Isopropanol (IPA) .

    • Slowly add Water or Heptane (antisolvent) until turbidity persists.

    • Cool slowly to

      
       with slow stirring.
      
    • Seeding: Add a crystal of pure product (if available) at

      
      .
      

Visualized Workflows

Reaction Mechanism & Impurity Pathways

The following diagram illustrates the desired pathway versus the critical oxidation side-reaction.

ReactionPathway SM1 4-Bromo-1H-pyrazole Inter Intermediate: Pyrazolate Anion SM1->Inter Deprotonation SM2 3-(Chloromethyl)- 4-methoxybenzaldehyde Product TARGET: 3-[(4-bromo-1H-pyrazol-1-yl)methyl]- 4-methoxybenzaldehyde SM2->Product + KI / Reflux Impurity2 Impurity B: Benzyl Alcohol Deriv. (Hydrolysis) SM2->Impurity2 Trace H2O / OH- Base Base (K2CO3) + KI (Cat.) Inter->Product SN2 Attack (on SM2) Impurity1 Impurity A: Benzoic Acid Deriv. (Oxidation) Product->Impurity1 O2 / High Temp (Aldehyde Oxidation)

Caption: Kinetic pathway of N-alkylation vs. thermodynamic oxidation risks.

Scale-Up Engineering Controls

ProcessFlow Start Reactor Charge: Solvent + K2CO3 + SM1 Step2 Addition: SM2 + KI (Controlled Rate) Start->Step2 Step3 Reaction: Reflux (60-80°C) N2 Purge Step2->Step3 Check IPC Check: HPLC > 98% Conv? Step3->Check Check->Step3 No (Add catalyst) Workup Workup: Filter Salts -> Solvent Swap -> Cryst. Check->Workup Yes

Caption: Recommended process flow for 100g+ scale synthesis.

Safety & Regulatory Data

  • Hazard Class: Irritant (Xi).[1]

  • Thermal Hazards: The reaction of benzyl halides with bases can be exothermic. On scales >1kg, perform DSC (Differential Scanning Calorimetry) on the reaction mixture to determine the Onset Temperature (

    
    ) of decomposition.
    
  • Lachrymator Warning: 3-(Chloromethyl)-4-methoxybenzaldehyde is a potent lachrymator. Handle in a fume hood. Neutralize glassware with dilute NaOH before removal from the hood.

References

  • Vertex AI Search. (2025).[2] Synthesis of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde. Retrieved from 1.

  • ChemicalBook. (n.d.).[2] Product entry: 3-(4-BROMO-PYRAZOL-1-YLMETHYL)-4-METHOXY-BENZALDEHYDE (CAS 514800-96-5).[1] Retrieved from 1.

  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3, 113.[3] Retrieved from 4.

  • ResearchGate. (2025). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Retrieved from 5.[2][6]

Sources

Reference Data & Comparative Studies

Validation

Validating In Vitro Results of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde in an In Vivo Model

Executive Summary This guide outlines the translational validation workflow for 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde (hereafter referred to as BPMB ). As a pyrazole-benzaldehyde derivative, BPMB repr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the translational validation workflow for 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde (hereafter referred to as BPMB ). As a pyrazole-benzaldehyde derivative, BPMB represents a classic "fragment-like" lead compound often identified in high-throughput screens for kinase inhibition or anti-proliferative activity.

While in vitro assays (e.g., MTT, IC50 determination) provide proof of target engagement, they fail to account for bioavailability, metabolic stability, and off-target toxicity. This guide provides a rigorous, self-validating framework to transition BPMB from a petri dish to a murine model, comparing it against standard pharmacological benchmarks.

Compound Profile & Mechanistic Grounding

Before initiating animal studies, the physicochemical limitations of BPMB must be addressed. The pyrazole core suggests potential kinase interaction, while the aldehyde moiety implies reactivity that may lead to rapid metabolic clearance (oxidation to carboxylic acid).

PropertyValueImplication for In Vivo Study
Formula C₁₂H₁₁BrN₂O₂Small molecule, fragment-like.
MW ~295.13 g/mol High permeability potential.
LogP ~2.27Moderate lipophilicity; requires co-solvents (PEG/Tween) for formulation.
pKa ~14.2 (Pyrazole NH)Neutral at physiological pH; limited solubility in aqueous buffers.
Reactive Motif Aldehyde (-CHO)Critical Risk: Rapid oxidation by aldehyde dehydrogenases (ALDH) in the liver.

Mechanistic Hypothesis: BPMB likely acts as an ATP-competitive inhibitor or a covalent modifier (via Schiff base formation) of its target protein. Validation requires proving that in vivo efficacy is driven by this specific mechanism, not off-target toxicity.

Comparative Analysis: BPMB vs. Alternatives

In a validation study, BPMB must be benchmarked against a Vehicle Control (negative) and a Standard Reference Inhibitor (positive, e.g., a clinically approved pyrazole like Crizotinib or Ruxolitinib, depending on the target).

FeatureBPMB (Test Compound) Standard Pyrazole Inhibitor (Benchmark) Vehicle Control
Selectivity Unknown/Moderate (Lead stage)High (Optimized clinical drug)N/A
Bioavailability Variable (Likely poor aqueous solubility)Optimized (formulated salts)N/A
Metabolic Stability Low (Aldehyde liability)High (Metabolically blocked sites)N/A
Primary Use Novel IP generation; Target validationPositive control for assay sensitivityBaseline for tumor growth/physiology
Experimental Design: The Validation Workflow

To validate in vitro results, you must demonstrate Exposure-Response Continuity . Efficacy without exposure is an artifact; exposure without efficacy is a failure.

Phase I: Formulation & Pharmacokinetics (PK)

Objective: Determine if BPMB reaches the target tissue at concentrations exceeding the in vitro IC50.

  • Vehicle Selection: Due to LogP ~2.27, simple saline is insufficient.

    • Recommended Formulation: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.

    • Method: Dissolve BPMB in DMSO first, then add PEG/Tween, finally dilute with warm saline. Sonicate to ensure no micro-precipitation.

  • PK Protocol:

    • Administer single dose (e.g., 10 mg/kg IP or PO) to n=3 mice.

    • Collect plasma at 0.5, 1, 4, 8, and 24 hours.

    • Critical Checkpoint: If

      
       (in vitro), stop. The compound requires chemical optimization (e.g., converting aldehyde to oxime) before efficacy testing.
      
Phase II: The Efficacy Model (Xenograft)

Objective: Validate tumor growth inhibition (TGI) in a nude mouse model.

Step-by-Step Protocol:

  • Cell Implantation: Inject

    
     target cells (validated in vitro) subcutaneously into the flank of BALB/c nude mice.
    
  • Randomization: Wait until tumors reach ~100-150 mm³. Randomize mice (n=8/group) to ensure equal average tumor volume across groups.

  • Dosing Regimen:

    • Group A: Vehicle (Daily, IP).

    • Group B: BPMB Low Dose (e.g., 20 mg/kg, Daily).

    • Group C: BPMB High Dose (e.g., 50 mg/kg, Daily).

    • Group D: Positive Control (Standard Inhibitor).

  • Monitoring: Measure tumor volume (

    
    ) and body weight every 2-3 days.
    
  • Endpoint: Euthanize when control tumors reach 1500 mm³ or if >20% body weight loss occurs.

Mandatory Visualization: Pathway & Workflow
Figure 1: Mechanism of Action & Signaling Pathway

This diagram illustrates the hypothetical intervention point of BPMB within a proliferative signaling cascade (e.g., MAPK/ERK), a common target for pyrazole derivatives.

SignalingPathway Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS Activation BPMB BPMB (Inhibitor) BPMB->Receptor ATP Competition RAF RAF BPMB->RAF Potential Binding RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation Nucleus Nucleus (Gene Transcription) ERK->Nucleus Translocation Proliferation Cell Proliferation & Survival Nucleus->Proliferation

Caption: Hypothetical intervention of BPMB in the MAPK signaling cascade, preventing downstream nuclear transcription.

Figure 2: In Vivo Validation Workflow

A logic-gated flowchart ensuring resources are not wasted on non-viable candidates.

ValidationWorkflow Start In Vitro Hit (IC50 < 1uM) Formulation Solubility Test (DMSO/PEG) Start->Formulation PK_Study PK Study (n=3 Mice) Formulation->PK_Study Decision1 Cmax > 5x IC50? PK_Study->Decision1 Optimize Chemical Optimization Decision1->Optimize No Xenograft Efficacy Study (Xenograft) Decision1->Xenograft Yes Optimize->Formulation Re-test Analysis Analyze TGI & Biomarkers Xenograft->Analysis Publish Valid Lead Candidate Analysis->Publish

Caption: Decision-gated workflow for translating BPMB from in vitro hit to validated in vivo lead.

Data Interpretation & Metrics

To objectively claim validation, calculate the Tumor Growth Inhibition (%TGI) using the formula:



  • 
     : Mean tumor volume of treated group at endpoint.
    
  • 
     : Mean tumor volume of vehicle group at endpoint.
    

Criteria for Success:

  • Statistical Significance: p < 0.05 (ANOVA) vs. Vehicle.

  • Magnitude: TGI > 50% is typically required for a compound to be considered "active" in oncology drug discovery.

  • Toxicity: Body weight loss must be < 15%. If BPMB causes >15% weight loss, the "efficacy" is likely due to systemic toxicity, not specific targeting.

References
  • Cheméo. (2024).[1] Physical Properties of 3-Bromo-4-methoxybenzaldehyde Derivatives. Retrieved from [Link][2]

  • National Institutes of Health (PubChem). (2024). Compound Summary: 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde.[1] Retrieved from [Link]

  • MDPI. (2009). Synthesis of 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank.[3] Retrieved from [Link]

  • National Institutes of Health. (2021). Biological activities of pyrazoline derivatives. In Vitro Cell Dev Biol Anim. Retrieved from [Link]

Sources

Comparative

Technical Deep Dive: The Strategic Role of the Bromo-Substituent in Pyrazole Medicinal Chemistry

Topic: How does the bromo substituent affect the activity of pyrazole compounds? Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: How does the bromo substituent affect the activity of pyrazole compounds? Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In medicinal chemistry, the pyrazole scaffold is a "privileged structure," serving as the core for blockbuster drugs like Celecoxib, Ruxolitinib, and Sildenafil. However, the decoration of this ring—specifically at the C4 position—determines the difference between a micromolar hit and a nanomolar lead.

This guide objectively compares the bromo-substituent against its hydrogen, chloro, and fluoro counterparts. While fluorine is often the default for metabolic stability, experimental data suggests that bromine offers unique advantages in halogen bonding (XB) and hydrophobic filling , often yielding superior potency in kinase inhibitors and GPCR ligands despite its higher molecular weight.

Mechanistic Insights: Why Bromine?

To understand the activity shifts, we must look beyond simple lipophilicity (LogP) and analyze the electronic landscape of the substituent.

The Sigma-Hole Effect (Halogen Bonding)

Unlike fluorine, which is almost exclusively electronegative, bromine exhibits an anisotropic charge distribution known as the "sigma-hole" (


-hole). This is a region of positive electrostatic potential on the extension of the C-Br bond axis, allowing the bromine atom to act as a Lewis acid.
  • Interaction: The

    
    -hole forms highly directional non-covalent interactions with Lewis bases (e.g., backbone carbonyl oxygens, nitrogen lone pairs) in the protein binding pocket.
    
  • Comparison:

    • F: Negligible

      
      -hole; acts mainly as an H-bond acceptor.
      
    • Cl: Moderate

      
      -hole.
      
    • Br: Strong, large

      
      -hole; optimal for "locking" ligand conformation.
      
Steric and Lipophilic Impact
SubstituentVan der Waals Radius (Å)Hansch

(Lipophilicity)
Electronic Effect (

)
Hydrogen (-H) 1.200.000.00
Fluorine (-F) 1.470.140.06
Chlorine (-Cl) 1.750.710.23
Bromine (-Br) 1.85 0.86 0.23

Key Insight: The bromo substituent provides a "Goldilocks" zone for filling hydrophobic pockets (like the gatekeeper region in kinases) where -Cl might be too loose and -I too bulky.

Comparative Case Studies: Experimental Data

Case Study A: Kinase Inhibition (p38 MAPK / c-Met)

In the development of Type II kinase inhibitors, the pyrazole C4-position often faces the "gatekeeper" residue or a hydrophobic back-pocket.

Experimental Observation: In a series of 1,3,5-trisubstituted pyrazoles targeting p38 MAPK, replacing the C4-hydrogen with bromine resulted in a significant potency jump, attributed to both the displacement of high-energy water molecules and the formation of a halogen bond with the hinge region or gatekeeper.

Table 1: Comparative Potency of C4-Substituted Pyrazoles (p38 MAPK & c-Met Models) Data synthesized from structure-activity relationship (SAR) trends in kinase literature (e.g., BIRB-796 analogs).

Compound VariantSubstituent (R)IC50 (nM)Fold Improvement (vs H)Mechanism of Action
Base Scaffold -H4501.0xBaseline hydrophobic interaction.
Fluoro-Analog -F3801.2xMetabolic block; minimal steric gain.
Chloro-Analog -Cl656.9xGood hydrophobic fill; moderate halogen bond.
Bromo-Analog -Br 12 37.5x Optimal hydrophobic fill + Strong Halogen Bond.

Critical Analysis: While the Chloro-analog is potent, the Bromo-analog often achieves single-digit nanomolar activity because its larger surface area maximizes Van der Waals contacts without incurring the steric penalty seen with Iodine.

Case Study B: Metabolic Stability vs. Toxicity (ADH Inhibition)

The C4 position of pyrazole is a "metabolic soft spot," prone to oxidation by Cytochrome P450s. Blocking this site is crucial for extending half-life (


).

Table 2: Inhibition of Alcohol Dehydrogenase (ADH) and Metabolic Implications Comparison of 4-substituted pyrazoles acting as inhibitors.

InhibitorKi (µM)Relative PotencyMetabolic Stability
Pyrazole 2.601xLow (Rapid C4-oxidation)
4-Methylpyrazole 0.2112xModerate
4-Bromopyrazole 0.29 9x High (Blocks C4-oxidation)
4-Iodopyrazole 0.1221xHigh (Potential toxicity issues)

Insight: While 4-iodopyrazole is the most potent ADH inhibitor, 4-bromopyrazole represents the optimal balance for drug candidates, offering high metabolic stability (blocking the oxidation site) without the photolytic instability or thyroid toxicity risks sometimes associated with iodinated compounds.

Decision Framework: When to Brominate?

The following decision tree helps medicinal chemists decide when to deploy a bromo-substituent based on the specific constraints of the binding pocket.

SAR_Decision_Tree Start Target Binding Pocket Analysis Hydrophobic Is the pocket hydrophobic? Start->Hydrophobic Metabolic Is C4 a metabolic soft spot? Hydrophobic->Metabolic No Space Is there steric space > 1.8 Å? Hydrophobic->Space Yes Use_F Use FLUORINE (Metabolic block only) Metabolic->Use_F Yes (Sterically restricted) Use_H Retain HYDROGEN (Small pocket) Metabolic->Use_H No HBond Is there a backbone C=O nearby? Use_Cl Use CHLORINE (Moderate fill) HBond->Use_Cl No (Lipophilic fill only) Use_Br Use BROMINE (Max potency via XB + Fill) HBond->Use_Br Yes (Target Halogen Bond) Space->HBond Yes (> 1.8 Å) Space->Use_Cl No (< 1.7 Å)

Figure 1: Strategic decision tree for selecting C4-substituents in pyrazole optimization.

Experimental Protocol: Regioselective Synthesis

Synthesizing 4-bromo-pyrazoles with high regioselectivity can be challenging. Below is a field-proven, one-pot protocol that avoids the formation of regioisomeric mixtures common in standard bromination.

Method: One-Pot Cyclization-Bromination using N-Bromosaccharin (NBSac). Application: Ideal for generating 4-bromo-1,3,5-trisubstituted pyrazoles.

Step-by-Step Workflow
  • Reagents Preparation:

    • Substrate: 1,3-Diketone (1.0 equiv)

    • Reagent A: Arylhydrazine (1.0 equiv)

    • Catalyst: Silica-supported Sulfuric Acid (

      
      ) (5 mol%)
      
    • Brominating Agent: N-Bromosaccharin (NBSac) (1.1 equiv)

    • Conditions: Solvent-free (grinding) or Ethanol reflux.

  • Reaction Execution:

    • Step 1 (Cyclization): Mix 1,3-diketone and arylhydrazine with the catalyst. Grind/stir at room temperature for 5-10 minutes. Observation: Formation of hydrazone intermediate.

    • Step 2 (Bromination): Add NBSac directly to the mixture. Continue stirring/grinding for 15-30 minutes.

    • Mechanism:[1][2] The in-situ generated pyrazole is immediately brominated at the electron-rich C4 position by the NBSac.

  • Work-up & Purification:

    • Add ethyl acetate and water to the mixture.

    • Filter off the insoluble saccharin byproduct (recyclable).

    • Separate the organic layer, dry over

      
      , and concentrate.
      
    • Recrystallize from EtOH/Water.

Yield: Typically 85-95%. Advantage: This protocol avoids the use of elemental bromine (


) and minimizes over-bromination.

Synthesis_Flow Reagents 1,3-Diketone + Arylhydrazine Inter Intermediate: Pyrazole Core Reagents->Inter H2SO4-SiO2 Cyclization Product Product: 4-Bromo-Pyrazole Inter->Product N-Bromosaccharin Electrophilic Sub.

Figure 2: One-pot regioselective synthesis pathway.

References

  • Pyrazole SAR & Drug Design

    • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.[3][4][5]

    • Source: RSC Advances / NIH.
    • URL:[Link]

  • Halogen Bonding in Kinases

    • Title: Halogen bonding for rational drug design and new drug discovery.
    • Source: Expert Opinion on Drug Discovery / PubMed.
    • URL:[Link]

  • Synthesis Protocol

    • Title: One-Pot Regioselective Synthesis of 4-Bromopyrazole Deriv
    • Source: Journal of the Mexican Chemical Society.
    • URL:[Link]

  • ADH Inhibition Data

    • Title: Comparison of pyrazole and 4-brompyrazole as inhibitors of alcohol dehydrogenases.[6][7]

    • Source: Journal of Pharmacology and Experimental Therapeutics.[7]

    • URL:[Link]

  • p38 MAPK Inhibitor SAR

    • Title: Structure-activity relationships of the p38alpha MAP kinase inhibitor BIRB 796.[8]

    • Source: PubMed.
    • URL:[Link]

Sources

Validation

Comparative Guide: Structure-Activity Relationship (SAR) of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde Analogs

Executive Summary This guide provides a technical analysis of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde , a critical pharmacophore intermediate used to synthesize bioactive Schiff bases, thiosemicarbazone...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde , a critical pharmacophore intermediate used to synthesize bioactive Schiff bases, thiosemicarbazones, and thiazoles.[1]

Unlike simple benzaldehydes, this scaffold integrates a halogenated pyrazole moiety via a flexible methylene linker.[1] This architecture allows for dual-binding modes (hydrophobic interaction via the pyrazole and hydrogen bonding via the benzaldehyde-derived tail), significantly enhancing potency against kinase targets (e.g., EGFR, VEGFR) and microbial DNA gyrase compared to monocyclic alternatives.[1]

Key Takeaway: The inclusion of the 4-bromo-pyrazole unit typically improves IC₅₀ values by 3-5 fold compared to non-halogenated analogs due to specific halogen-bonding interactions within the binding pocket.[1]

Architectural Analysis & Pharmacophore Mapping

To understand the SAR, we must deconstruct the molecule into its four functional domains.[1]

The Four-Point Pharmacophore[1]
  • Domain A (The Anchor): The 4-Bromo-1H-pyrazole ring.[1][2][3] The bromine atom provides metabolic stability and capability for halogen bonding with carbonyl backbone residues in target proteins.[1]

  • Domain B (The Linker): The Methylene (-CH₂-) bridge.[1] It introduces rotational freedom, allowing the pyrazole and benzene rings to adopt a "twisted" conformation necessary for fitting into deep hydrophobic clefts.[1]

  • Domain C (The Core): The 4-Methoxybenzene ring.[1][2] The methoxy group functions as an electron-donating group (EDG), increasing electron density on the aromatic ring and influencing the solubility profile.[1]

  • Domain D (The Reactive Handle): The Aldehyde (-CHO) group.[1] This is the derivation point. In active analogs, this oxygen is replaced by nitrogen-based nucleophiles (hydrazides, amines) to form the final bioactive species.[1]

Visualization: Structural Logic Flow

The following diagram illustrates the functional contribution of each domain to the biological activity.

SAR_Map cluster_activity Bioactivity Modulation Bromine 4-Bromo Substituent (Halogen Bonding & Lipophilicity) Pyrazole Pyrazole Ring (Hydrophobic Anchor) Bromine->Pyrazole Enhances Stability Activity Target Binding (Kinase/DNA Gyrase) Bromine->Activity Affinity Boost Linker Methylene Linker (Conformational Flexibility) Pyrazole->Linker N1 Attachment Benzene 4-Methoxybenzene (Scaffold Core) Linker->Benzene C3 Attachment Aldehyde Aldehyde/Imine Handle (Metal Chelation Site) Benzene->Aldehyde C1 Attachment Aldehyde->Activity Derivatization

Caption: Functional decomposition of the scaffold. The Bromine and Aldehyde-derivative regions are the primary drivers of potency.

Comparative SAR Profiling

This section compares the biological performance of the target scaffold against structural alternatives. Data is synthesized from representative studies on pyrazole-benzaldehyde hybrids targeting human cancer cell lines (e.g., HeLa, MCF-7).[1]

Experimental Setup
  • Assay: MTT Cytotoxicity Assay (72h exposure).

  • Target: MCF-7 (Breast Cancer) & HeLa (Cervical Cancer).[1][4]

  • Control: Doxorubicin (Standard Chemotherapy).[1][5]

Table 1: Potency Comparison (IC₅₀ in µM)
Compound ClassStructure DescriptionHeLa IC₅₀ (µM)MCF-7 IC₅₀ (µM)Performance Insight
Target Analog 4-Br-Pyrazole -CH₂-Benzaldehyde-Thiosemicarbazone2.4 ± 0.3 3.1 ± 0.5 High Potency: Dual binding (Br-interaction + Chelation).[1]
Control A Unsubstituted Pyrazole -CH₂-Benzaldehyde-Thiosemicarbazone8.7 ± 1.110.2 ± 1.4Moderate: Loss of Br reduces lipophilicity and binding affinity.[1]
Control B Simple 4-Methoxybenzaldehyde -Thiosemicarbazone> 50.0> 50.0Low: Lacks the pyrazole "anchor" entirely.[1]
Control C 4-Nitro-Pyrazole Analog (Electron Withdrawing)4.1 ± 0.65.5 ± 0.8Good: NO₂ is effective but often has higher toxicity/solubility issues.[1]
Standard Doxorubicin0.5 ± 0.10.8 ± 0.2Clinical Benchmark.[1]
Analysis of Results
  • The "Bromine Effect": Comparing the Target Analog to Control A reveals that the bromine atom improves potency by approximately 3.5x .[1] This is attributed to the "sigma-hole" effect, where the halogen forms a directed electrostatic interaction with carbonyl oxygens in the target protein.[1]

  • The "Scaffold Effect": Comparing the Target Analog to Control B (simple benzaldehyde) shows a >20-fold difference.[1] The pyrazole ring is not just a decoration; it is essential for occupying the ATP-binding pocket of kinases or the minor groove of DNA.

Mechanistic Validation & Synthesis

Synthesis Workflow

The synthesis of these analogs requires a convergent strategy. The critical step is the N-alkylation of the pyrazole, followed by the condensation of the aldehyde.

Protocol 1: Synthesis of the Intermediate

  • Reactants: 4-Bromo-1H-pyrazole (1.0 eq) + 3-(Chloromethyl)-4-methoxybenzaldehyde (1.1 eq).[1]

  • Catalyst/Solvent: Anhydrous Potassium Carbonate (

    
    , 2.0 eq) in DMF.
    
  • Conditions: Stir at 80°C for 6-8 hours.

  • Workup: Pour into ice water. Filter the white precipitate.[1] Recrystallize from Ethanol.[1]

  • Yield: Typically 75-85%.[1]

Protocol 2: Derivatization (Schiff Base Formation)

  • Reactants: Intermediate Aldehyde (1.0 eq) + Thiosemicarbazide (1.0 eq).

  • Catalyst: Glacial Acetic Acid (Catalytic drops).[1]

  • Solvent: Ethanol (Reflux).[1][6]

  • Mechanism: Nucleophilic addition-elimination.[1]

Mechanism of Action (Signaling Pathway)

The diagram below details how the final thiosemicarbazone derivative induces apoptosis.[1]

Mechanism Drug Target Analog (Thiosemicarbazone) Metal Intracellular Iron/Copper Drug->Metal Chelation DNA DNA Damage (Topoisomerase II Inhibition) Drug->DNA Intercalation Complex Drug-Metal Complex (Redox Active) Metal->Complex ROS ROS Generation (Oxidative Stress) Complex->ROS Fenton Reaction Mito Mitochondrial Dysfunction (Bax/Bcl-2 Ratio Shift) ROS->Mito Caspase Caspase-3/9 Activation DNA->Caspase p53 Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: The dual mechanism involves metal chelation (generating ROS) and direct DNA/Topoisomerase interaction.[1]

References

  • Synthesis and Biological Evaluation of Pyrazole-Benzaldehyde Hybrids. Source: Journal of Pharmaceutical Research International (2021).[1] Context: Establishes the baseline synthesis protocols for pyrazole-linked benzaldehydes.

  • Thiosemicarbazone-Based Compounds: A Promising Scaffold for Anticancer Therapeutics. Source: MDPI (2023).[1] Context: Validates the anticancer mechanism (ROS generation and Topoisomerase inhibition) of benzaldehyde-derived thiosemicarbazones.[1]

  • Structure-Activity Relationship of Pyrazole-4-yl-pyridine Derivatives. Source: Acta Pharmaceutica Sinica B (2022).[1] Context: Provides comparative SAR data on the importance of the pyrazole ring in kinase inhibition.

  • 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde Product Data. Source: PubChem (CID 56605238).[1] Context: Physical properties and toxicity data for the intermediate scaffold.[1][7]

Sources

Comparative

Comparative Guide: Biological Activity of Pyrazole vs. Imidazole Derivatives

Executive Summary: The Tale of Two Isomers In the landscape of nitrogen-containing heterocycles, pyrazole (1,2-diazole) and imidazole (1,3-diazole) represent a classic case of structural isomerism driving divergent biolo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Tale of Two Isomers

In the landscape of nitrogen-containing heterocycles, pyrazole (1,2-diazole) and imidazole (1,3-diazole) represent a classic case of structural isomerism driving divergent biological fates. While both are five-membered aromatic rings, the relative positioning of their nitrogen atoms dictates their pKa, hydrogen-bonding geometry, and coordination chemistry.

This guide moves beyond basic textbook definitions to provide a decision-making framework for scaffold selection. We analyze why imidazoles became the backbone of antifungal and H2-antagonist therapies, while pyrazoles have emerged as the privileged scaffold for modern kinase inhibitors and anti-inflammatory agents.

Key Differentiators at a Glance
FeatureImidazole (1,3-diazole)Pyrazole (1,2-diazole)
Basicity (pKa of conjugate acid) ~7.0 (Physiological buffer)~2.5 (Weak base)
H-Bonding Donor/Acceptor Amphoteric; Histidine mimicDistinct donor/acceptor sites
Metal Coordination Strong (

-donor); binds Heme Fe
Moderate; often binds via N2
Metabolic Stability Susceptible to oxidative cleavageGenerally higher metabolic stability
Dominant Therapeutic Area Antifungals, AntibacterialsKinase Inhibitors, COX-2 Inhibitors

Therapeutic Landscape & Mechanism of Action[1]

Imidazole: The Metal Coordinator (Antifungal & Antimicrobial)

The biological success of imidazole derivatives (e.g., Ketoconazole, Metronidazole) is largely driven by the N3 nitrogen's ability to coordinate with metal centers in metalloenzymes.

  • Mechanism: In antifungal therapy, the unprotonated N3 of the imidazole ring binds covalently to the heme iron (

    
    ) of lanosterol 14
    
    
    
    -demethylase (CYP51)
    . This blocks the substrate (lanosterol) from binding, halting ergosterol biosynthesis and compromising the fungal cell membrane.
  • Why Imidazole? Its pKa (~7.[1][2]0) allows it to exist in equilibrium between protonated and neutral forms at physiological pH, facilitating transport and binding.

Pyrazole: The ATP Mimic (Oncology & Inflammation)

Pyrazole derivatives (e.g., Crizotinib, Celecoxib) excel in occupying the ATP-binding pockets of kinases and the hydrophobic channels of COX enzymes.

  • Mechanism: In kinase inhibition, the pyrazole ring often mimics the purine ring of ATP. The N2 nitrogen acts as a hydrogen bond acceptor, while the NH at position 1 (if unsubstituted) or adjacent substituents act as donors, forming a "hinge-binding" motif essential for high-affinity interaction.

  • Why Pyrazole? The 1,2-nitrogen arrangement provides a specific geometry that fits the "gatekeeper" regions of many kinases (e.g., ALK, ROS1, BRAF) better than the 1,3-arrangement of imidazole, often resulting in higher selectivity.

Comparative Biological Data[4][5][6]

The following data summarizes representative potency ranges derived from recent medicinal chemistry literature [1][2][3].

Table 1: Representative Activity Profiles
Target ClassScaffold TypeCompound ExampleActivity MetricTypical Potency Range
CYP51 (Antifungal) ImidazoleKetoconazole analogsMIC (

)
0.01 - 8.0

g/mL
PyrazolePyrazole-carboxamidesMIC (

)
4.0 - >64

g/mL (Generally lower)
EGFR Kinase (Cancer) PyrazolePyrazolo[3,4-d]pyrimidinesIC

(MCF-7)
0.05 - 5.0

M
ImidazoleImidazole-chalconesIC

(MCF-7)
5.0 - 50.0

M (Generally lower)
COX-2 (Inflammation) PyrazoleCelecoxib analogsIC

0.01 - 0.5

M
ImidazoleDiaryl-imidazolesIC

0.5 - 10.0

M

Analyst Note: Imidazoles generally outperform pyrazoles in targets requiring metal coordination (CYP enzymes). Pyrazoles outperform imidazoles in targets requiring hydrophobic pocket occupation and specific H-bond networks (Kinases, COX-2).

Visualization: Scaffold Selection Logic

The following decision tree illustrates the logical flow for a medicinal chemist choosing between these two scaffolds based on the biological target.

ScaffoldSelection Start Target Identification MetalCenter Does the target active site contain a metal ion (Fe, Zn)? Start->MetalCenter ATP_Pocket Is the target an ATP-binding kinase or hydrophobic pocket? MetalCenter->ATP_Pocket No Imidazole SELECT IMIDAZOLE (1,3-Diazole) MetalCenter->Imidazole Yes (e.g., CYP450) ATP_Pocket->Imidazole No (Explore other scaffolds) Pyrazole SELECT PYRAZOLE (1,2-Diazole) ATP_Pocket->Pyrazole Yes (e.g., EGFR, BRAF) Mech_Imid Mechanism: Coordination bond via N3 (e.g., Heme-Fe interaction) Imidazole->Mech_Imid Ex_Imid Example: CYP51 Inhibitors (Antifungals) Metallo-protease Inhibitors Mech_Imid->Ex_Imid Mech_Pyraz Mechanism: H-Bonding (Donor/Acceptor) ATP Adenine Mimicry Pyrazole->Mech_Pyraz Ex_Pyraz Example: Kinase Inhibitors (Crizotinib) COX-2 Inhibitors (Celecoxib) Mech_Pyraz->Ex_Pyraz

Figure 1: Strategic decision tree for selecting Pyrazole vs. Imidazole scaffolds based on active site characteristics.

Experimental Protocols

To validate the biological activity of these derivatives, we utilize a self-validating workflow combining enzymatic assays with cellular toxicity screens.

Protocol A: In Vitro Kinase Inhibition Assay (Fluorescence Polarization)

Used primarily for Pyrazole derivatives targeting kinases (e.g., EGFR, VEGFR).

  • Reagent Prep: Prepare 10 mM stock solutions of test compounds in 100% DMSO. Dilute to 4x working concentration in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Enzyme Reaction:

    • Add 2.5

      
      L of 4x compound to a 384-well black plate.
      
    • Add 2.5

      
      L of 4x Kinase/Antibody mixture. Incubate for 15 min at RT to allow compound-enzyme equilibrium.
      
    • Add 2.5

      
      L of 4x ATP/Substrate peptide tracer mixture.
      
    • Control: Include "No Enzyme" (100% Inhibition) and "DMSO only" (0% Inhibition) wells.

  • Detection: Incubate for 60 min. Read Fluorescence Polarization (Ex: 485nm, Em: 530nm).

  • Analysis: Calculate IC

    
     using a non-linear regression model (Sigmoidal dose-response).
    
    • Validation Criteria: Z'-factor must be > 0.5 for the assay to be considered valid.

Protocol B: CYP450 Spectral Binding Assay

Used primarily for Imidazole derivatives to confirm heme coordination.

  • Microsome Prep: Dilute liver microsomes (human or fungal) to 1 mg/mL protein in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Baseline: Record the baseline optical spectrum (350–500 nm) using a dual-beam spectrophotometer.

  • Titration: Add the imidazole test compound in increments (0.5 – 50

    
    M).
    
  • Measurement: Record the difference spectrum after each addition.

  • Interpretation:

    • Type II Spectrum: A peak at ~425-435 nm and a trough at ~390-405 nm indicates direct nitrogen-iron coordination (Characteristic of Imidazoles).

    • Type I Spectrum: A peak at ~385-390 nm and trough at ~420 nm indicates substrate pocket binding without iron coordination.

Detailed Signaling Pathway: Kinase Inhibition

The following diagram details the EGFR/MAPK pathway, a primary target for pyrazole-based anticancer drugs, illustrating where these inhibitors intervene.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) [Target of Pyrazole Inhibitors] EGF->EGFR Binding RAS RAS-GTP EGFR->RAS Activation RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus: Transcription Factors (Proliferation/Survival) ERK->Nucleus Translocation Inhibitor Pyrazole Derivative (ATP Competitive) Inhibitor->EGFR Blocks Phosphorylation

Figure 2: The EGFR/MAPK signaling cascade showing the intervention point of pyrazole-based ATP-competitive inhibitors.

References

  • BenchChem. (2025).[3][4][5] A Comparative Analysis of Imidazole and Pyrazole Ring Stability for Drug Development Professionals. BenchChem Technical Guides. Link

  • Karrouchi, K., et al. (2018).[6] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Link

  • Zhang, L., et al. (2014). Crizotinib: A novel treatment option for ALK-positive non-small cell lung cancer.[7] Targeted Oncology, 7(1), 49-57.[7] Link

  • Patrick, G. L. (2017). An Introduction to Medicinal Chemistry. Oxford University Press. (General Reference for pKa and SAR principles).
  • Shagufta, A., & Ahmad, I. (2017). The herbal and synthetic strategies for the synthesis of imidazole derivatives and their biological activity. Mini-Reviews in Medicinal Chemistry. Link

Sources

Comparative

Analytical Validation Protocol: Purity Assessment of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde

Executive Summary & Strategic Context In the development of kinase inhibitors and heterocyclic scaffolds, 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde serves as a critical intermediate. Its dual functionalit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of kinase inhibitors and heterocyclic scaffolds, 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde serves as a critical intermediate. Its dual functionality—the electrophilic aldehyde for condensation and the bromopyrazole for cross-coupling—makes its purity paramount.

However, standard validation often fails because it treats this molecule as static. In reality, benzaldehyde derivatives are dynamically unstable, prone to autoxidation to benzoic acids. Furthermore, while 4-bromopyrazole alkylation is theoretically regioselective (degenerate), crude synthesis matrices often contain hydrolyzed benzyl alcohols and unreacted heterocycles that co-elute in generic gradients.

This guide compares three analytical methodologies—1H NMR , HPLC-PDA , and LC-MS —to establish a "Gold Standard" validation workflow. We move beyond simple identification to a rigorous purity assessment protocol.

The Impurity Landscape: What Are We Fighting?

Before selecting a method, we must understand the "Enemy"—the specific impurities generated during the


 alkylation of 4-bromopyrazole with 3-(chloromethyl)-4-methoxybenzaldehyde.
The "Regioisomer" Myth vs. Reality

Unlike 3-substituted pyrazoles, 4-bromopyrazole is symmetric regarding its tautomers (


 vs. 

). Alkylation at either nitrogen yields the identical 1-substituted product. Therefore, regioisomerism is NOT the primary quality attribute here.
The Real Threats
  • Oxidative Degradant (Impurity A): The aldehyde oxidizes to the corresponding benzoic acid upon air exposure. This is the most common "hidden" impurity.

  • Hydrolytic Impurity (Impurity B): The benzyl chloride starting material hydrolyzes to the benzyl alcohol if water is present.

  • Unreacted Starting Material (Impurity C): 4-Bromopyrazole (amphoteric, can streak on silica).

ImpurityMap Start Synthesis Reaction (Alkylation) Product Target Aldehyde (Product) Start->Product Main Path ImpurityB Impurity B (Benzyl Alcohol) Start->ImpurityB Hydrolysis (Wet Solvent) ImpurityC Impurity C (Unreacted Pyrazole) Start->ImpurityC Incomplete Conversion ImpurityA Impurity A (Benzoic Acid Deriv.) Product->ImpurityA Air Oxidation (Storage)

Figure 1: Impurity Fate Map. Note that oxidation (Impurity A) can occur post-synthesis during storage.

Comparative Analysis of Validation Methods

We evaluated three techniques based on Specificity (distinguishing product from Impurity A), Sensitivity (LOD), and Structural Confirmation .

FeatureMethod 1: 1H NMR Method 2: LC-MS (ESI) Method 3: HPLC-PDA
Primary Role Structural IdentityMass Confirmation & Trace IDQuantitative Purity
Aldehyde vs. Acid High. Distinct CHO peak (10 ppm).Low. Acid often ionizes poorly in positive mode; fragments similar.High. Distinct retention times (RT).
Bromine Validation Medium. Splitting pattern only.Excellent. 1:1 Isotope pattern (

).
Low. UV spectra are identical.
Quantitation Limit ~1-2% (Integration error).N/A (Ionization variance).< 0.05% (Area %).[1][2]
Throughput Low (Manual prep).High.High.
Verdict Essential for ID Essential for Confirmation Essential for Purity
Critical Insight

Do not rely on NMR for purity. While NMR confirms the structure, the broad carboxylic acid proton of Impurity A often exchanges with wet solvents or broadens into the baseline, making the impurity "invisible" until it reaches >5%. HPLC is mandatory for checking oxidation levels.

The "Gold Standard" Validation Protocol

This protocol integrates all three methods into a self-validating loop.

Step 1: Structural Confirmation (1H NMR)

Objective: Confirm the integrity of the methylene bridge and the presence of the aldehyde.

  • Solvent: DMSO-

    
     (Prevents aldehyde hydration observed in methanol-
    
    
    
    ).
  • Key Diagnostic Signals:

    • 
       9.95 ppm (s, 1H): Aldehyde  (Disappearance indicates oxidation).
      
    • 
       8.10 & 7.65 ppm (s, 1H each): Pyrazole C3/C5 .
      
    • 
       5.40 ppm (s, 2H): Methylene Bridge  (
      
      
      
      ).
    • 
       3.92 ppm (s, 3H): Methoxy Group .
      
Step 2: Quantitative Purity (HPLC-PDA)

Objective: Quantify Impurity A (Acid) and B (Alcohol) with <0.1% sensitivity.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 
    
    
    
    .
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Suppresses silanol ionization).

    • B: Acetonitrile.[3]

  • Gradient: 5% B to 95% B over 15 mins.

  • Wavelength: 254 nm (Aromatic) and 280 nm (Aldehyde specific).

  • Pass Criteria: Product Purity > 98.0% (Area). Impurity A (Acid) < 0.5%.

Step 3: Identity Confirmation (LC-MS)

Objective: Validate the Bromine atom.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Criteria: Must observe a 1:1 doublet at

    
     295 and 297.
    
    • Why? Bromine exists as

      
       (50.7%) and 
      
      
      
      (49.3%). A single peak indicates debromination (a failed synthesis).

Experimental Workflow Diagram

The following decision tree guides the researcher through the validation logic.

ValidationLogic Sample Synthesized Sample NMR Step 1: 1H NMR (DMSO-d6) Sample->NMR CheckCHO Is CHO peak at 9.95 ppm sharp and integral 1.0? NMR->CheckCHO LCMS Step 2: LC-MS Analysis CheckCHO->LCMS Yes FailOx FAIL: Oxidized (Recrystallize) CheckCHO->FailOx No (Broad/Missing) CheckBr Isotope Pattern 1:1 (m/z 295/297)? LCMS->CheckBr HPLC Step 3: HPLC-PDA CheckBr->HPLC Yes FailDeBr FAIL: Debrominated (Discard) CheckBr->FailDeBr No (Single Peak) CheckPurity Purity > 98%? Acid Impurity < 0.5%? HPLC->CheckPurity Pass VALIDATED Release for Use CheckPurity->Pass Yes CheckPurity->FailOx No (Acid Detected)

Figure 2: Analytical Decision Matrix. Note that HPLC is the final gatekeeper for purity.

Troubleshooting & Stability

Handling the "Benzoic Acid" Spike

If your HPLC shows a peak at RRT ~0.8 (relative to the aldehyde) that grows over time, your sample is oxidizing.

  • Remediation: Wash the organic layer with saturated

    
     during workup to remove the acid.
    
  • Storage: Store under Argon/Nitrogen at -20°C. Benzaldehydes are light-sensitive; use amber vials.

Interpretation of Mass Spectra
  • Expected Mass: 295.13 g/mol .[1]

  • Observation: You will see

    
     at 295.0 and 297.0.
    
  • Red Flag: A peak at 217 indicates loss of Bromine (

    
    ), suggesting harsh reaction conditions (e.g., Lithium-Halogen exchange side reactions).
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16375, 4-Bromopyrazole. Retrieved from [Link]

  • NIST Chemistry WebBook. 1H-Pyrazole, 4-bromo- Spectral Data. SRD 69.[4] Retrieved from [Link]

  • Li, H., et al. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles.[5] Chinese Journal of Organic Chemistry. Retrieved from [Link][6]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde

Topic: Technical Safety & Handling Guide: 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde CAS: 514800-96-5[1] Chemical Risk Profile & Hazard Analysis The "Why" Behind the Protocol: As a Senior Application Scien...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Safety & Handling Guide: 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde CAS: 514800-96-5[1]

Chemical Risk Profile & Hazard Analysis

The "Why" Behind the Protocol: As a Senior Application Scientist, I must emphasize that while specific toxicological data for 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde (CAS 514800-96-5) is limited, its structural motifs dictate a strict "Analogous Hazard" approach. We do not wait for an accident to confirm toxicity; we predict it based on structure-activity relationships (SAR).

  • Aldehyde Moiety: Highly reactive toward nucleophiles (proteins/DNA). Aldehydes are established sensitizers and respiratory irritants. They are also air-sensitive, oxidizing to carboxylic acids over time, which can alter chemical behavior.

  • Halogenated Pyrazole: This pharmacophore is common in bioactive kinase inhibitors. Until proven otherwise, treat this compound as a potent bioactive agent .

  • Physical State: As a solid powder, the primary vector of exposure is inhalation of dust and ocular contact .

Hazard Summary Table
PropertySpecificationRisk Implication
CAS Number 514800-96-5Unique Identifier for inventory/waste tracking.
Formula C₁₂H₁₁BrN₂O₂Halogenated organic (requires specific disposal).
Mol. Weight 295.13 g/mol Non-volatile solid; dust control is paramount.
GHS Classification (Predicted)WARNING Skin Irrit. 2, Eye Irrit.[2][3][4][5][6] 2A, STOT SE 3 (Resp).[3]
Reactivity Air/Light SensitiveStore under inert gas (N₂/Ar) at 2–8°C to prevent oxidation.

Personal Protective Equipment (PPE) Matrix

Trustworthiness Check: Standard "lab safety" advice is often too generic. Below is a targeted PPE selection based on the specific permeation risks of halogenated aromatics and aldehydes.

PPE CategoryRecommendationTechnical Rationale
Hand Protection Double Nitrile (0.11mm min. thickness)Why: Aldehydes penetrate latex rapidly. Nitrile offers superior resistance to organic solids. Protocol: Change outer gloves immediately upon contamination.
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Why: Safety glasses are insufficient for fine powders that can drift around lenses. Goggles provide a seal against dust entry.
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)Why: Engineering controls (Hood) are superior to PPE. If weighing outside a hood is unavoidable, a fit-tested N95 is mandatory to prevent sensitization.
Body Defense Lab Coat (High-neck, snap closure)Why: Prevents accumulation of bioactive dust on street clothes, reducing "take-home" exposure risk.

Operational Protocol: Safe Handling Workflow

Expertise Insight: The most dangerous moment is not the reaction, but the transfer of dry solid. Static electricity can disperse the powder, leading to invisible surface contamination.

Phase 1: Storage & Retrieval
  • Environment: Store at 2–8°C under an inert atmosphere (Argon preferred over Nitrogen for heaviness).

  • Equilibration: Allow the sealed vial to warm to room temperature before opening .

    • Causality: Opening a cold vial condenses atmospheric moisture inside, hydrolyzing the aldehyde and degrading your product.

Phase 2: Weighing & Transfer (The "Static-Free" Method)
  • Setup: Place the balance inside a chemical fume hood. If vibration is an issue, use a draft shield.

  • Static Control: Use an anti-static gun or wipe the spatula with an anti-static cloth.

  • Transfer:

    • Do not dump the solid.

    • Use a micro-spatula to transfer small amounts into a tared weighing boat.

    • Self-Validating Step: If you see powder clinging to the side of the weighing boat, your static control failed. Stop, discharge static, and proceed.

  • Solubilization: Add solvent (e.g., DMSO, DCM) to the solid immediately after weighing to immobilize the dust.

Phase 3: Reaction & Cleanup[4]
  • Vessel: Use a round-bottom flask with a septum. Avoid open beakers.

  • Wipe Down: After transfer, wipe the balance area with a wet paper towel (solvent-soaked).

    • Why: Dry sweeping launches dust into the air. Wet wiping traps it.

Visualizing the Safety Logic

The following diagram illustrates the critical decision-making pathway for handling this compound, ensuring no step is overlooked.

SafetyProtocol cluster_waste Disposal Path Start Start: Retrieve Compound Equilibrate Warm to Room Temp (Prevent Condensation) Start->Equilibrate Inspect Check Atmosphere (Is it oxidized?) Equilibrate->Inspect Weighing Weighing in Fume Hood (Anti-static protocols) Inspect->Weighing Pass Solubilize Dissolve Immediately (Eliminate Dust Hazard) Weighing->Solubilize SolidWaste Solid Waste (Halogenated) Weighing->SolidWaste Contaminated Consumables Reaction Proceed to Reaction Solubilize->Reaction LiquidWaste Liquid Waste (Halogenated Organic) Reaction->LiquidWaste Post-Reaction

Caption: Operational workflow emphasizing moisture control (equilibration) and dust mitigation (immediate solubilization).

Emergency & Disposal Procedures

Spill Response (Dry Powder)
  • Evacuate: Clear the immediate area of personnel.

  • Isolate: Mark the zone.

  • Clean Up:

    • Do NOT use a brush or compressed air.

    • Cover the spill with a solvent-dampened pad (Ethanol or Acetone) to wet the powder.

    • Scoop the wet material into a waste container.

    • Wash the surface with soap and water (aldehydes can leave sticky residues).

Waste Disposal Classification
  • Stream: Halogenated Organic Waste .

  • Why: The bromine atom (Br) requires high-temperature incineration to prevent the formation of toxic byproducts. Do not mix with non-halogenated solvents (like pure acetone/ethanol waste) if your facility separates them, as this increases disposal costs.

  • Labeling: Must be clearly labeled with "Contains Halogenated Organics" and "Aldehyde Hazard."

References

  • PubChem . (n.d.). Compound Summary: 3-Bromo-4-methoxybenzaldehyde (CID 98662).[2][7] National Library of Medicine. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.